Tetrabromobisphenol A diglycidyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br4O4/c1-21(2,11-3-15(22)19(16(23)4-11)28-9-13-7-26-13)12-5-17(24)20(18(25)6-12)29-10-14-8-27-14/h3-6,13-14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRAAAWYHORFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC2CO2)Br)C3=CC(=C(C(=C3)Br)OCC4CO4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052700 | |
| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
33294-14-3, 3072-84-2, 68541-19-5 | |
| Record name | ESB 400T | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33294-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromobisphenol A diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3072-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromobisphenol A diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((1-Methylethylidene)bis((3,5-dibromo-4,1-phenylene)oxymethylene))bisoxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bis[oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Methodologies of Tetrabromobisphenol a Diglycidyl Ether
Conventional Synthesis Routes of TBBPA-DGE
The most common industrial method for synthesizing TBBPA-DGE involves the reaction of Tetrabromobisphenol A (TBBPA) with an excess of epichlorohydrin (B41342) (ECH) in the presence of an alkali catalyst. nih.govacs.org This process, known as glycidylation, transforms the phenolic hydroxyl groups of TBBPA into glycidyl (B131873) ether groups.
Mechanistic Aspects of Epoxidation and Ring Closure Reactions
The synthesis mechanism proceeds in two main stages for each phenolic group:
Ring-Opening: The process begins with the deprotonation of TBBPA's phenolic hydroxyl group by a base (e.g., NaOH), creating a nucleophilic phenoxide. This phenoxide then attacks one of the terminal carbon atoms of the epichlorohydrin's epoxide ring in a nucleophilic substitution (SN2) reaction. libretexts.org This attack opens the strained three-membered epoxide ring to form a halohydrin intermediate. wikipedia.org
Ring Closure (Dehydrochlorination): In the presence of the base, the hydroxyl group of the newly formed halohydrin intermediate is deprotonated, forming an alkoxide. This is followed by an internal SN2 reaction where the alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion. encyclopedia.pub This step results in the formation of a new, stable epoxide ring, completing the glycidyl ether structure. eurochemengineering.comencyclopedia.pub This two-step sequence occurs at both phenolic sites of the TBBPA molecule to yield the final TBBPA-DGE product.
Influence of Stoichiometric Ratios and Catalyst Selection on TBBPA-DGE Synthesis
The efficiency and yield of TBBPA-DGE synthesis are heavily dependent on the molar ratios of the reactants and the choice of catalyst. A significant excess of epichlorohydrin is typically used in the reaction. nih.govacs.org This stoichiometric imbalance serves multiple purposes: it ensures the complete conversion of TBBPA, minimizes the formation of higher molecular weight oligomers, and can also act as a solvent for the reaction.
The catalyst is crucial for facilitating the reaction. Alkali catalysts, such as sodium hydroxide (B78521) (NaOH), are commonly employed. nih.govacs.org The catalyst's role is to deprotonate the phenol, initiating the nucleophilic attack on epichlorohydrin. The concentration and rate of addition of the catalyst must be carefully controlled to manage the reaction rate and prevent unwanted side reactions.
Table 1: Reactants and Conditions in Conventional TBBPA-DGE Synthesis
| Component | Role | Typical Molar Ratio (TBBPA:ECH:NaOH) |
|---|---|---|
| Tetrabromobisphenol A (TBBPA) | Backbone Molecule | 1 |
| Epichlorohydrin (ECH) | Glycidylating Agent / Solvent | 8 |
| Sodium Hydroxide (NaOH) | Catalyst / Dehydrochlorinating Agent | 2 |
Data based on a representative synthesis procedure. nih.govacs.org
Temperature Control and Side Reaction Minimization in TBBPA-DGE Production
Precise temperature control is critical during the synthesis of TBBPA-DGE to ensure a high yield of the desired product and to minimize side reactions. The reaction is typically conducted at a moderately elevated temperature, for instance, around 60°C. nih.govacs.org
Maintaining the optimal temperature is essential for several reasons:
Reaction Rate: The temperature influences the rate of the main glycidylation reaction.
Side Reactions: Higher temperatures can promote undesired secondary reactions. These include the hydrolysis of epichlorohydrin in the presence of aqueous alkali, which consumes the reactant, and the polymerization of the epoxy groups, leading to the formation of high molecular weight byproducts.
Reactant Volatility: Epichlorohydrin is a volatile compound, and excessive temperatures can lead to its loss through evaporation, altering the stoichiometric balance of the reaction mixture. eurochemengineering.com
Careful management of the reaction temperature, along with controlled addition of the alkali catalyst, is therefore a key strategy for maximizing the yield and purity of TBBPA-DGE.
Advanced and Non-Conventional Synthesis Techniques for TBBPA-DGE
Ultrasonication-Assisted TBBPA-DGE Synthesis
Ultrasonication has emerged as a promising non-conventional method for synthesizing TBBPA-DGE. nih.govacs.org This technique utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. nih.govbeilstein-journals.org This cavitation creates localized hot spots with extremely high temperatures and pressures, which significantly accelerates the chemical reaction. beilstein-journals.org
In the context of TBBPA-DGE synthesis, ultrasonication offers several advantages over the conventional heating method:
Increased Reaction Rate: The intense energy from cavitation enhances mass transfer and dramatically reduces the reaction time.
Improved Yield: The efficient mixing and energy transfer can lead to higher product yields.
Research comparing conventional and ultrasound-assisted methods for the synthesis of TBBPA diglycidyl ether has demonstrated the effectiveness of the latter in terms of reducing reaction time while achieving comparable or superior yields. nih.govacs.org
Table 2: Comparison of Conventional and Ultrasonication-Assisted Synthesis of TBBPA-DGE
| Synthesis Method | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional Heating | 5 | 60 | ~90 |
| Ultrasonication | 1.5 | Ambient | ~92 |
Data derived from comparative studies on TBBPA-DGE synthesis. nih.govacs.org
Microwave Irradiation in TBBPA-DGE Synthesis
Microwave irradiation has emerged as a nonconventional, efficient method for the synthesis of TBBPA-DGE. This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net The synthesis involves the polycondensation reaction of Tetrabromobisphenol A (TBBPA) and epichlorohydrin in the presence of an alkali catalyst. nih.govacs.org Under microwave irradiation, this reaction can be completed in a matter of minutes, offering a substantial advantage in terms of process efficiency and energy consumption. researchgate.net This rapid and uniform heating can lead to higher product yields and can influence the morphology of the resulting resin. nih.govacs.org
Ultraviolet Light Exposure in TBBPA-DGE Synthesis
Ultraviolet (UV) light exposure represents another nonconventional route for the synthesis of TBBPA-DGE. In this method, a mixture of TBBPA and epichlorohydrin, typically dissolved in a suitable solvent like 2-propanol, is subjected to UV irradiation. nih.govacs.org An alkali, such as sodium hydroxide, is added to facilitate the reaction, which proceeds over several hours until a viscous resin is formed. nih.govacs.org While this method may offer advantages in terms of reaction control, it has been found to be less efficient in terms of yield compared to other nonconventional techniques like microwave irradiation and sonication. nih.govacs.org
Comparative Analysis of Synthesis Methods: Yield, Time, and Morphology
A comparative analysis of different synthesis methods for TBBPA-DGE reveals significant differences in reaction time, product yield, and the morphology of the resulting resin. Conventional heating methods are often time-consuming, taking several hours to complete. nih.govacs.org In contrast, nonconventional methods such as microwave irradiation and ultrasonication offer a significant reduction in reaction time, often to as little as 30 minutes. nih.govacs.org
The yield of TBBPA-DGE also varies considerably with the synthesis method. Microwave irradiation has been shown to produce a yield of 62%, while UV radiation results in a lower yield of 54%. nih.govacs.org In terms of morphology, the synthesis method has a discernible impact on the surface characteristics of the resin. For instance, TBBPA-DGE synthesized via microwave irradiation has been observed to have a morphology with visible cracks. nih.govacs.org
| Synthesis Method | Reaction Time | Yield (%) | Morphology |
|---|---|---|---|
| Microwave Irradiation | 30 minutes | 62 | Visible cracks |
| UV Radiation | 6 hours | 54 | Not specified |
| Conventional | Several hours | Not specified | Not specified |
Structural Modifications and Derivatization Strategies of TBBPA-DGE
While information on the direct derivatization of the glycidyl ether groups of TBBPA-DGE is limited in the reviewed literature, significant research has been conducted on the synthesis of derivatives starting from the parent compound, TBBPA. These modifications are aimed at altering the compound's properties for various applications.
The synthesis of allyl ether derivatives typically starts with TBBPA rather than TBBPA-DGE. Tetrabromobisphenol A allyl ether (TBBPA AE) is synthesized by reacting TBBPA with allyl bromide in a solvent such as acetone, with sodium hydroxide added to facilitate the reaction. acs.org The mixture is stirred for a couple of hours at room temperature, followed by purification to yield TBBPA AE. acs.org While the direct synthesis from TBBPA-DGE is not detailed, the presence of the allyl group is known to introduce a site of unsaturation, which can be used for further chemical modifications or polymerization reactions, thereby enhancing the compound's reactivity.
Similar to the allyl ether derivatives, the synthesis of hydroxyethyl (B10761427) ether derivatives, specifically Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-DHEE), is well-documented from TBBPA. This derivative is utilized as an intermediate flame retardant in various engineering polymers. researchgate.net The modification to include hydroxyethyl groups can alter the solubility, reactivity, and compatibility of the molecule with different polymer matrices, thereby affecting the performance of the final product. However, specific details on how these alterations directly translate to performance changes in the context of TBBPA-DGE are not extensively covered in the available literature.
Research has led to the successful synthesis and identification of several mixed bromine/chlorine transformation products of TBBPA. nih.govacs.orgwikipedia.org These novel compounds include both monochloro and dichloro products of brominated bisphenol A derivatives. nih.govacs.orgwikipedia.org The synthesis strategy generally involves the chlorination followed by the bromination of bisphenol A (BPA). wikipedia.org
For example, the synthesis can begin with the chlorination of BPA using sodium hypochlorite (B82951) to produce monochlorobisphenol A (MoCBPA) and 2,2′-dichlorobisphenol A (2,2′-DiCBPA). wikipedia.org Subsequent bromination of these chlorinated intermediates can then yield a variety of mixed halogenated products. wikipedia.org In some synthesis routes, N-chlorosuccinimide and aluminum chloride are used for the chlorination of brominated BPA derivatives. wikipedia.org The structures of these synthesized compounds are typically confirmed using techniques such as 1H NMR, with their purity assessed by gas chromatography. wikipedia.org The identification of these mixed halogenated compounds is significant as they have been detected in environmental samples, particularly from e-waste dismantling sites. nih.govacs.orgwikipedia.org
A selection of synthesized mixed bromine/chlorine transformation products of TBBPA includes:
2-chloro-2′,6,6′-TriBBPA
2-chloro-2′,6-DiBBPA
2-chloro-2′,6′-DiBBPA
2-chloro-2′-MoBBPA
2-chloro-6-MoBBPA
2,2′-dichloro-6,6′-DiBBPA
Polymeric and Materials Science Applications of Tetrabromobisphenol a Diglycidyl Ether
Integration of TBBPA-DGE in Epoxy Resin Formulations
TBBPA-DGE is a reactive monomer that can be chemically incorporated into the polymer backbone of epoxy resins. This integration allows for a permanent modification of the polymer structure, leading to enhanced properties without the issue of leaching that can occur with additive flame retardants.
Precursor Role in Advanced Polymer and Resin Synthesis
Tetrabromobisphenol A diglycidyl ether serves as a crucial precursor in the synthesis of advanced polymers and resins. The most common method for its synthesis is the polycondensation reaction of tetrabromobisphenol A (TBBPA) with an excess of epichlorohydrin (B41342) in an alkaline medium. acs.org This step-growth polymerization results in a linear polymer chain with terminal epoxy groups, making it suitable for further cross-linking reactions to form a thermoset network. acs.org
The synthesis of TBBPA-DGE can be achieved through various methods, including conventional heating, ultrasonication, and microwave irradiation. acs.orgnih.gov These methods influence the reaction time, yield, and the properties of the resulting resin. nih.gov For instance, non-conventional methods like ultrasonication and microwave irradiation have been shown to be more environmentally friendly, less time-consuming, and can result in higher yields compared to conventional methods. acs.orgnih.gov The choice of synthesis route allows for the tailoring of the resin's molecular weight and structure to meet the requirements of specific applications. nih.gov
Enhancement of Thermal Stability and Mechanical Properties of Epoxy Resins
The incorporation of TBBPA-DGE into epoxy resin formulations leads to a notable enhancement of their thermal stability and mechanical properties. The rigid aromatic backbone of the TBBPA-DGE molecule contributes to an increase in the glass transition temperature (Tg) of the cured resin. This is because the bulky, brominated aromatic structures restrict the segmental mobility of the polymer chains.
Table 1: Illustrative Thermal Properties of Epoxy Resins
| Resin Formulation | Decomposition Temperature (TGA, 5% weight loss) | Char Yield at 700°C (%) |
| Standard DGEBA Epoxy | ~350°C | ~15% |
| TBBPA-DGE Modified Epoxy | >350°C | >20% |
Note: The values presented are illustrative and can vary based on the specific composition and curing process.
Tailored Morphology of TBBPA-DGE Based Resins
The morphology of TBBPA-DGE based resins can be tailored by controlling the synthesis conditions. Field-emission scanning electron microscopy (FE-SEM) studies have revealed that the surface morphology of the resin is influenced by the synthesis method. acs.org
For example, TBBPA-DGE resin synthesized via a conventional heating method may exhibit a rough and coarse surface. nih.gov In contrast, the use of ultrasonication during synthesis can produce a resin with a smooth surface and well-defined edges. acs.org Microwave irradiation, on the other hand, has been observed to create a morphology with visible cracks. acs.org This ability to control the surface morphology is crucial for applications where the interface between the resin and other components, such as in composites, is critical for performance. The amorphous nature of these resins has been confirmed by X-ray diffraction (XRD) patterns, which show a broad hump characteristic of non-crystalline materials. researchgate.net
Mechanisms of Flame Retardancy Imparted by TBBPA-DGE
The primary application of TBBPA-DGE is as a flame retardant. Its effectiveness stems from a combination of gas-phase and condensed-phase mechanisms that work together to suppress combustion.
Bromine Radical Release and Inhibition of Free Radical Chain Reactions
The flame retardancy of TBBPA-DGE is primarily attributed to its action in the gas phase. nih.gov During combustion, the C-Br bonds in the TBBPA-DGE molecule have a lower bond dissociation energy compared to C-H or C-C bonds, causing them to break first. This releases bromine radicals (Br•) into the flame. nih.gov
These bromine radicals are highly effective at interrupting the free-radical chain reactions that sustain combustion. They act as scavengers for high-energy radicals such as hydrogen (H•) and hydroxyl (•OH) radicals, which are key propagators of the fire. The reactions are as follows:
H• + Br• → HBr •OH + Br• → HOBr
The resulting hydrogen bromide (HBr) and hypobromous acid (HOBr) are less reactive and can further participate in radical scavenging cycles, effectively quenching the flame. This "radical trap" mechanism reduces the concentration of flammable gases and slows down the combustion process. nih.gov
Char Formation Enhancement by Aromatic Backbone Structures
In addition to the gas-phase mechanism, TBBPA-DGE also contributes to flame retardancy through a condensed-phase mechanism by promoting the formation of a protective char layer. The aromatic rings present in the backbone of the TBBPA-DGE molecule are inherently more thermally stable than aliphatic chains and have a greater tendency to form char upon heating. ntu.edu.tw
This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the material's surface. mdpi.com It also reduces the release of flammable volatile decomposition products into the gas phase, further starving the fire. The presence of phosphorus compounds in conjunction with brominated flame retardants can synergistically enhance char formation, leading to even greater fire resistance. ntu.edu.twmdpi.com The char yield of epoxy resins containing TBBPA-DGE is typically higher than that of non-brominated epoxy resins. mdpi.com
Comparative Analysis of Flame Retardant Efficacy with Non-Brominated Analogs
This compound (TBBPA-DGE) achieves its flame retardant properties primarily through a gas-phase mechanism. acs.org Upon thermal decomposition, the bromine atoms are released as radicals, which interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the gas phase. acs.org This "radical trap" mechanism effectively quenches the flame.
In comparison, non-brominated analogs, particularly phosphorus-based flame retardants, often operate through a condensed-phase mechanism. For instance, when incorporated into an epoxy resin, compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) or metal phosphinates promote the formation of a stable char layer upon combustion. nih.gov This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles into the gas phase. nih.gov
Research comparing the efficacy of these different systems shows that while both can achieve high levels of flame retardancy, such as the UL 94 V-0 rating, they do so with different characteristics. Phosphorus-based systems can significantly increase the char yield, which is a measure of the amount of non-volatile carbonaceous residue left after combustion. nih.gov For example, studies on novolac epoxy resins have shown that incorporating an aromatic phosphate (B84403) like triphenyl phosphate can achieve a V-0 rating with only 1.6 wt% phosphorus. nih.gov
The following table provides a comparative overview of key flame retardancy parameters between a standard brominated epoxy system (representative of TBBPA-DGE) and a phosphorus-based system.
Table 1: Comparative Flame Retardant Performance
| Parameter | Brominated Epoxy (TBBPA-based) | Phosphorus-based Epoxy (e.g., DOPO-based) | Mechanism of Action |
|---|---|---|---|
| UL 94 Rating | V-0 Achievable | V-0 Achievable | Flammability Standard |
| Primary FR Mechanism | Gas Phase (Radical Trapping) | Condensed Phase (Char Formation) | Fire Retardancy Process |
| Char Yield | Low to Moderate | High | Material Insulation |
| Heat Release Rate | Reduced | Significantly Reduced | Fire Intensity |
TBBPA-DGE in Specific High-Performance Material Systems
Applications in Electronic Circuit Boards and Printed Wiring Boards
This compound is a foundational component in the production of high-performance electronic circuit boards, specifically the FR-4 (Flame Retardant 4) grade of laminates. electronics.orgelectronics.org FR-4 laminates are the most common base material for printed wiring boards (PWBs) due to their combination of excellent electrical insulation, mechanical strength, and inherent fire safety. iconnect007.com TBBPA-DGE is not used as an additive but as a reactive monomer. bsef.comuml.edu During the synthesis of the epoxy resin that forms the PWB's matrix, the TBBPA precursor is chemically reacted into the polymer backbone. electronics.orgelectronics.org
This reactive integration ensures that the flame retardant is a permanent part of the epoxy thermoset structure, which is crucial for the long-term reliability and performance of electronic devices. ebfrip.org The presence of the bromine atoms within the resin matrix allows the final product to meet stringent international fire safety standards, most notably the UL 94 V-0 rating. bsef.com This standard requires that a vertically oriented sample self-extinguishes within 10 seconds after ignition, with no flaming drips. More than 95% of all FR-4 printed circuit boards utilize TBBPA as the reactive flame retardant to achieve this level of safety. bsef.comebfrip.org Its widespread use for over three decades is a testament to its reliability and performance in demanding electronic applications, from consumer electronics to advanced telecommunications equipment. electronics.org
Utilization in Coatings and Construction Materials
The robust flame retardant and polymer properties of TBBPA-DGE extend its application to protective coatings and specialized construction materials. As an epoxy resin, it can be formulated into high-performance coatings that provide both fire resistance and durability. wikipedia.org These coatings are used in industrial settings where protection against fire is critical.
In the construction sector, epoxy resins based on TBBPA are used in the manufacture of composite materials and laminates. epa.gov For example, they are incorporated into glass-reinforced construction panels, enhancing their structural integrity and resistance to fire. The reactive nature of TBBPA-DGE ensures it is chemically bound within the material's matrix, providing stable, long-lasting fire protection without leaching. Such materials are valuable in applications requiring high safety standards.
Influence on Crosslinking Density in UV-Curable Resins
In ultraviolet (UV) curable resin systems, the chemical structure of the monomers significantly influences the final properties of the cured polymer, including the crosslinking density. Crosslinking density—the number of covalent bonds linking polymer chains—is a critical factor determining a material's mechanical strength, thermal stability, and chemical resistance.
When comparing TBBPA-DGE to its direct non-brominated analog, Bisphenol A diglycidyl ether (DGEBA), the most significant structural difference is the presence of four bulky bromine atoms on the aromatic rings of TBBPA-DGE. During the UV-curing process, which involves the rapid, photo-initiated polymerization of epoxy groups, these bromine atoms can exert considerable steric hindrance. This steric effect can impede the mobility of the reacting polymer chains and the accessibility of the epoxy functional groups.
Consequently, for a given set of UV curing conditions (intensity, duration, photoinitiator concentration), an epoxy system based on TBBPA-DGE may achieve a lower crosslinking density compared to a DGEBA-based system. nih.gov The more flexible and less hindered DGEBA molecules can more readily align and react to form a denser network structure. While the synthesis of TBBPA-DGE can be conducted under UV light, the inherent steric bulk of the molecule remains a key factor in its polymerization behavior and the final network architecture of the cured resin. nih.gov
Environmental Occurrence and Distribution of Tetrabromobisphenol a Diglycidyl Ether
Detection and Quantification in Abiotic Environmental Matrices
The detection of TBBPA-DGE and its parent compound TBBPA in the environment is a key area of environmental monitoring. Due to their use in a wide array of consumer and industrial products, these compounds can be released into the environment during manufacturing, use, and disposal.
TBBPA has been identified in aquatic environments, with concentrations varying based on proximity to industrial sources. nih.gov In the Weihe River Basin in China, TBBPA was detected in 27.8% of water samples, with concentrations reaching up to 12.279 ng/L. nih.gov The detection frequency in sediment samples from the same basin was higher at 61.8%, with concentrations up to 3.889 ng/g. nih.gov Studies in the Detroit River (US/Canada) reported TBBPA levels in sediment ranging from 0.6 ng/g to 1.84 ng/g dry weight (d.w.). researchgate.net Notably, higher concentrations are often found in sediments near industrial facilities, such as plastic factories. researchgate.net For instance, sediment downstream from a plastic factory in Sweden's River Viskan showed a TBBPA concentration of 270 ng/g d.w., significantly higher than the upstream concentration of 34 ng/g d.w. researchgate.net The half-life of TBBPA in anaerobic sediments has been estimated to range from 28 to 42 days, while in aerobic sediments, it ranges from 48 to 84 days. nih.gov
Table 1: Concentrations of TBBPA in Aquatic Systems
| Location | Matrix | Concentration Range |
|---|---|---|
| Weihe River Basin, China | Water | Not Detected - 12.279 ng/L |
| Weihe River Basin, China | Sediment | Not Detected - 3.889 ng/g |
| Detroit River, US/Canada | Sediment | 0.6 - 1.84 ng/g d.w. |
| River Viskan, Sweden (downstream of plastic factory) | Sediment | 270 ng/g d.w. |
In terrestrial environments, TBBPA has been detected in both soil and sewage sludge. researchgate.net Environmental monitoring has revealed average TBBPA concentrations of 672 μg/kg in surface soils. acs.org The disappearance time (DT50) for TBBPA in aerobic soils is relatively short, ranging from 5.3 to 7.7 days. nih.gov A significant portion of TBBPA in aerobic soils (55.3-83.6%) becomes incorporated as non-extractable bound residue. nih.gov In anaerobic soils, this incorporation is even higher (48.3-100%) with minimal mineralization. nih.gov
Sewage sludge from municipal wastewater treatment plants often contains notable concentrations of TBBPA. In Sweden, TBBPA levels in sewage sludge varied from not detected to 220 ng/g wet weight. researchgate.net A study in the Detroit area reported TBBPA concentrations in sewage sludge as high as 1.84 ng/g d.w. researchgate.net The highest reported concentration of TBBPA in wastewater sewage sludge has reached up to 732 mg/kg d.w. researchgate.net
Table 2: Concentrations of TBBPA in Terrestrial Environments
| Location/Matrix | Concentration Range |
|---|---|
| Surface Soils (general) | Average of 672 μg/kg |
| Swedish Municipal Sewage Sludge | Not Detected - 220 ng/g wet weight |
| Detroit Sewage Sludge | Up to 1.84 ng/g d.w. |
TBBPA is present in both indoor and outdoor air and dust, with indoor environments generally showing higher concentrations. nih.gov This is attributed to the volatilization of the compound from consumer products. nih.gov In Eastern China, near a printed circuit board plant, TBBPA concentrations in the air were found to be between 6.26 and 511 pg/m³. nih.gov Higher indoor air concentrations were recorded in Shenzhen, China, ranging from 12.3 to 1640 pg/m³. nih.gov
Indoor dust is a significant reservoir for TBBPA. nih.gov Studies in South Korea found TBBPA concentrations in indoor dust ranging from 78.87 to 463.81 ng/g. nih.gov In Beijing, China, office dust showed a higher TBBPA concentration (26.7 ng/g) compared to homes. nih.gov The highest TBBPA concentration in house dust was found in China, reaching 2300 ng/g. nih.gov In the Philippines, TBBPA was detected in indoor dust from houses and internet cafes, with concentrations up to 4916 ng g-1. scispace.comresearchgate.net Near e-waste dismantling sites, mean concentrations in indoor and outdoor dust can be as high as 3435 ng/g and 1998 ng/g, respectively. acs.orgnih.gov
Table 3: Concentrations of TBBPA in Atmospheric and Indoor Environments
| Location | Matrix | Concentration Range |
|---|---|---|
| Eastern China (near PCB plant) | Air | 6.26 - 511 pg/m³ |
| Shenzhen, China | Indoor Air | 12.3 - 1640 pg/m³ |
| South Korea | Indoor Dust | 78.87 - 463.81 ng/g |
| Beijing, China | Office Dust | 26.7 ng/g |
| China (highest reported) | House Dust | 2300 ng/g |
| Philippines | Indoor Dust | Not Detected - 4916 ng/g |
| E-waste recycling areas | Indoor Dust | Mean of 3435 ng/g |
Global Spatial and Temporal Trends of TBBPA-DGE Detection
The distribution of TBBPA-DGE is not uniform, with clear patterns emerging between urbanized, industrial areas and more remote locations.
Monitoring data indicates that while TBBPA is detected at low levels in water, air, soil, and sediment in both remote and urban areas, higher concentrations are typically found in sediments and soils near manufacturing facilities and e-waste recycling sites. nih.gov For example, a study in China found significantly higher TBBPA concentrations in house dust near an e-waste dismantling site (median = 720 ng/g) compared to urban (68.6 ng/g) and rural residential areas (17 ng/g). nih.gov This suggests that industrial and waste processing activities are major local sources of contamination. Even in remote regions like the eastern Tibetan Plateau, brominated flame retardants, including TBBPA derivatives, have been detected in air and soil, indicating the potential for long-range atmospheric transport. researchgate.net
The primary emission sources of TBBPA and its derivatives into the environment are associated with its production and use. researchgate.net Manufacturing and processing facilities for TBBPA-based materials are significant point sources. nih.gov Another major source is e-waste recycling facilities, where the dismantling and processing of electronic products release these compounds into the surrounding environment. nih.gov
Wastewater treatment plants are also key pathways for TBBPA entering the aquatic environment, primarily through effluents. nih.gov The compound can leach from consumer products during their use and disposal, eventually entering wastestreams. scispace.comresearchgate.net Landfill sites are another source of TBBPA release into aquatic systems through leachate. nih.gov Due to its low vapor pressure and water solubility, when released into the atmosphere, TBBPA is likely to associate with particulate matter. researchgate.net
Occurrence in E-waste Recycling Sites and Wastewater Treatment Plant Effluents
Tetrabromobisphenol A (TBBPA) is frequently detected in environments associated with the processing and disposal of electronic waste (e-waste) and in the effluents of wastewater treatment plants (WWTPs). nih.govresearchgate.net E-waste recycling facilities are significant sources of TBBPA release into the environment due to the high content of TBBPA in products like printed circuit boards. guidechem.comeeer.org Unreacted TBBPA can leach from these products during dismantling and processing. eeer.org
Higher concentrations of TBBPA are often found in soils and sediments near e-waste recycling plants. guidechem.com For instance, in Shanghai, a study of a printed circuit board manufacturing plant found TBBPA concentrations in wastewater ranging from 28.3 ± 9.19 to 174 ± 31.3 ng/L. nih.gov After treatment, the effluent still contained 3.21 ± 0.50 ng/L, while the dewatered sludge had concentrations of 100 ± 4 ng/g dry weight (dw). nih.gov
TBBPA entering wastewater systems is expected to predominantly partition to sewage sludge due to its chemical properties. nih.govcanada.ca Studies of various WWTPs have confirmed this distribution. In China, 52 sludge samples from thirty WWTPs showed TBBPA concentrations ranging from 0.4 to 259 ng/g dw. nih.gov Similar findings were reported in Spain (up to 472 ng/g dw) and South Africa (38.58 ng/g dw). nih.gov While a significant portion of TBBPA is captured in sludge, it is also detected in the final effluent that is discharged into surface waters, contributing to its presence in aquatic environments. nih.gov
| Location/Source | Matrix | Concentration Range | Reference |
| Shanghai, China (PCB Plant) | Wastewater | 28.3 - 174 ng/L | nih.gov |
| Shanghai, China (PCB Plant) | Treated Effluent | 3.21 ng/L | nih.gov |
| Shanghai, China (PCB Plant) | Dewatered Sludge | 100 ng/g dw | nih.gov |
| China (30 WWTPs) | Sewage Sludge | 0.4 - 259 ng/g dw | nih.gov |
| Spain | Sewage Sludge | Not Detected - 472 ng/g dw | nih.gov |
| South Africa | Sewage Sludge | 38.58 ng/g dw | nih.gov |
| WeiHe River, China | Sediments | Not Detected - 3.889 ng/g dw | nih.gov |
TBBPA in Biota and Biological Samples
The release of TBBPA into aquatic environments from sources like WWTP effluent leads to its uptake by aquatic life. nih.gov Its presence has been documented in a variety of organisms, including fish and mollusks. nih.govinformaticsjournals.co.in A study of fish from an English lake found TBBPA concentrations ranging from <0.29 to 1.7 ng/g lipid weight. informaticsjournals.co.in In juvenile zebrafish, exposure to a nominal dose of 1.5 µM of TBBPA in a laboratory setting resulted in internal concentrations up to 5.6 µg/g lipid. psu.edu
Research has also identified TBBPA derivatives in aquatic biota. For example, mollusks collected from the Chinese Bohai Sea were found to contain TBBPA allyl ether (TBBPA AE) and TBBPA 2,3-dibromopropyl ether (TBBPA DBPE). ysfri.ac.cn The detection frequencies were 41% for TBBPA AE and 32% for TBBPA DBPE, with average concentrations of 0.09 ng/g dw and 0.15 ng/g dw, respectively. ysfri.ac.cn
| Organism | Location/Study | Tissue/Matrix | Concentration Range | Reference |
| Fish | English Lake | Not specified | <0.29 - 1.7 ng/g lipid weight | informaticsjournals.co.in |
| Zebrafish (Juvenile) | Laboratory Exposure | Whole body | Up to 5.6 µg/g lipid | psu.edu |
| Mollusks | Chinese Bohai Sea | Not specified | <0.003 - 0.54 ng/g dw (TBBPA AE) | ysfri.ac.cn |
| Mollusks | Chinese Bohai Sea | Not specified | <0.008 - 1.41 ng/g dw (TBBPA DBPE) | ysfri.ac.cn |
TBBPA and its derivatives have been detected in both terrestrial and avian species, often linked to proximity to e-waste sites. nih.govresearchgate.net In a region in South China known for e-waste processing, TBBPA levels in Chinese pond herons ranged from 13.3 to 24.3 ng/g lipid weight. researchgate.net Herring gull eggs from the Laurentian Great Lakes of North America also showed TBBPA contamination. nih.gov Concentrations in pooled egg samples were as high as 42.8 ng/g wet weight (ww), while individual eggs had levels up to 497 ng/g ww. nih.gov Another derivative, TBBPA-BDBPE, has also been detected in herring gull eggs, indicating maternal transfer. sfu.ca Studies on laying quail showed that while maternal transfer of TBBPA to eggs was low, the compound was readily metabolized and excreted. iaea.org
| Species | Location | Sample Type | Concentration Range | Reference |
| Chinese Pond Heron | South China E-waste Region | Not specified | 13.3 - 24.3 ng/g lipid weight | researchgate.net |
| Herring Gull | Laurentian Great Lakes, North America | Pooled Eggs | Up to 42.8 ng/g ww | nih.gov |
| Herring Gull | Laurentian Great Lakes, North America | Individual Eggs | Up to 497 ng/g ww | nih.gov |
Human exposure to TBBPA is widespread, with the compound being detected in various biological samples, confirming its absorption into the human body. nih.govresearchgate.netwikipedia.org
Serum: TBBPA has been frequently measured in human serum. In one study, maximum TBBPA concentrations in serum were generally below 0.8 µg/L. nih.gov Another study of pregnant women in Canada detected TBBPA at a relatively low concentration of 0.3 ng/L, though other studies have reported higher levels of ≥480 ng/L. nih.gov A study in Belgium involving 515 participants found maximal TBBPA serum levels of 0.186 ng/L. nih.gov
Breast Milk: As a lipophilic compound, TBBPA can accumulate in breast milk, representing a potential exposure route for nursing infants. nih.gov A national survey in China in 2011 found a median TBBPA level of 1.21 ng/g lipid weight in human milk. flemingcollege.ca Other studies in China have reported mean levels of 0.93 ng/g lipid weight and median levels of 1.57 ng/g lipid weight. nih.govresearchgate.net Research in Japan recorded a higher level of 3.0 ng/g lipid weight, while a study in France found levels of 0.5 ng/g lipid weight. nih.gov Studies have shown that between 44% and 64% of breast milk samples tested contained detectable levels of TBBPA. nih.govresearchgate.netnih.gov
Umbilical Cord Blood: The presence of TBBPA in umbilical cord blood and serum confirms its ability to cross the placental barrier, leading to fetal exposure. nih.govgreenpeace.orgresearchgate.net One study found TBBPA in one cord blood sample at a concentration of 0.05 ng/g. greenpeace.org In the same study, 9 out of 42 maternal blood samples contained TBBPA at concentrations from 0.06 to 0.19 ng/g serum. greenpeace.org The detection of TBBPA in cord blood indicates that fetal exposure occurs in utero. nih.govnih.gov
| Human Matrix | Location/Population | Concentration/Detection | Reference(s) |
| Serum | General Population | Max concentrations < 0.8 µg/L | nih.gov |
| Serum | Pregnant Women, Canada | 0.3 ng/L | nih.gov |
| Serum | General Population, Belgium | Max of 0.186 ng/L | nih.gov |
| Breast Milk | China (National Survey, 2011) | Median: 1.21 ng/g lipid weight | flemingcollege.ca |
| Breast Milk | China (12 Provinces) | Mean: 0.93 ng/g lipid weight | nih.gov |
| Breast Milk | Beijing, China | Median: 1.57 ng/g lipid weight | nih.govresearchgate.net |
| Breast Milk | Japan | 3.0 ng/g lipid weight | nih.gov |
| Breast Milk | France | 0.5 ng/g lipid weight | nih.gov |
| Maternal Serum | Not specified | 0.06 - 0.19 ng/g serum | greenpeace.org |
| Umbilical Cord Blood | Not specified | 0.05 ng/g | greenpeace.org |
Environmental Fate and Transformation Pathways of Tetrabromobisphenol a Diglycidyl Ether
Degradation Processes of TBBPA-DGE in Environmental Matrices
The environmental fate of TBBPA-DGE is dictated by several key degradation processes, including microbial action, photolytic decomposition, and thermal breakdown. These processes transform the parent molecule into various intermediates and byproducts.
Microbial Degradation and Biotransformation Mechanisms
Microbial activity is a primary driver in the environmental degradation of TBBPA, the parent compound of TBBPA-DGE. While specific studies on TBBPA-DGE are limited, the biotransformation of TBBPA provides insight into the likely mechanisms. Microorganisms can metabolize TBBPA through several key pathways under both aerobic and anaerobic conditions.
Under anaerobic conditions, reductive dehalogenation is a significant process where bacteria remove bromine atoms from the TBBPA molecule. This can lead to the formation of bisphenol A (BPA) as the final dehalogenated product. In some cases, complete biodegradation has been achieved through sequential anaerobic reductive dehalogenation followed by aerobic oxidation of the resulting BPA. researchgate.net
Under aerobic conditions, microbial degradation of TBBPA can proceed through pathways such as hydrolytic debromination, oxidative ring cleavage, and O-methylation. researchgate.net Various bacterial strains have been identified that can degrade TBBPA. For instance, Pseudomonas sp. has been shown to cometabolically degrade TBBPA through processes involving beta-scission and debromination. nih.gov Another study demonstrated that aerobic sludge bioaugmented with Bacillus brevis and Bacillus pumilus could effectively biodegrade TBBPA. rsc.org The biotransformation can lead to a range of metabolites, indicating that different enzymatic systems contribute to the breakdown of the molecule. nih.gov
Table 1: Microbial Transformation Products of TBBPA
Photolytic Degradation Pathways and Intermediates
Photolytic degradation, driven by ultraviolet (UV) radiation from sunlight, is another important transformation pathway for TBBPA and its derivatives in aquatic environments. The process involves the chemical decomposition of the molecule due to light absorption. The rate and products of photolysis can be influenced by factors such as pH.
Studies on the phototransformation of TBBPA in water have shown that the degradation rate is significantly higher at alkaline pH compared to acidic or neutral conditions. The primary degradation products identified indicate that different decomposition mechanisms occur. Major intermediates from TBBPA photolysis include isopropylphenol derivatives such as 4-isopropyl-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol, and 4-(2-hydroxyisopropyl)-2,6-dibromophenol. appliedmineralogy.com This suggests that the breakdown of the isopropylidene bridge is a key step in the photolytic pathway.
Table 2: Identified Photolytic Degradation Intermediates of TBBPA
Thermal Degradation Products and Mechanisms of Formation
Thermal degradation of TBBPA and its derivatives, such as TBBPA-DGE, occurs at elevated temperatures, for instance, during manufacturing processes, fires, or improper waste incineration. The decomposition products can be hazardous and contribute to environmental contamination.
The primary mechanism of thermal degradation involves the cleavage of the molecule, leading to the formation of various volatile and semi-volatile compounds. Hydrogen bromide (HBr) is a major product, released in significant quantities during both pyrolysis (thermal decomposition in the absence of oxygen) and combustion. nih.gov Other significant products include brominated phenols (such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol), phenol, and various brominated bisphenol A species (mono-, di-, and tri-bromobisphenol A). nih.govresearchgate.net The distribution and concentration of these products depend on the temperature and oxygen availability. For example, at 600°C, brominated bisphenol A species are more prevalent, while at 850°C, the formation of non-brominated phenolic species is favored. nih.gov
Table 3: Major Thermal Degradation Products of TBBPA
Advanced Oxidation Processes (AOPs) for TBBPA-DGE Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).
Ozonation: Kinetics, Intermediates, and Reaction Pathways
Ozonation has proven to be an effective method for degrading TBBPA. The degradation kinetics are highly dependent on pH, with alkaline conditions favoring more rapid removal. researchgate.net TBBPA can be completely degraded within minutes under typical ozonation conditions. researchgate.net
The reaction pathways of TBBPA ozonation are complex and can involve direct oxidation by ozone molecules or indirect oxidation by hydroxyl radicals. Two main pathways have been proposed: one initiated by the cleavage of the central carbon atom and another involving benzene (B151609) ring cleavage along with debromination. researchgate.net During the process, organic bromine is transformed into bromide ions and, subsequently, bromate. researchgate.net A variety of intermediates have been identified, including 2,4,6-tribromophenol (B41969) and other debrominated and hydroxylated species. researchgate.net Although ozonation effectively removes the parent compound and its primary intermediates, complete mineralization to CO2 and water occurs at a much slower rate. researchgate.net
Fenton and Fenton-like Processes: Catalytic Mechanisms and Degradation Efficiency
Fenton and Fenton-like processes are another class of AOPs that use iron catalysts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals for organic pollutant degradation. These processes have been successfully applied to the degradation of TBBPA.
The classic Fenton reaction involves dissolved iron (Fe²⁺), while heterogeneous Fenton processes utilize solid iron-containing catalysts, which are often more stable and reusable. For instance, magnetic nanocomposites such as Fe₃O₄/MWCNT have been used as heterogeneous Fenton catalysts, effectively generating hydroxyl radicals to degrade and mineralize TBBPA at near-neutral pH. rsc.org The degradation pathway in this system involves debromination and the fracture of the bridge between the two benzene rings. rsc.org
UV-assisted Fenton (photo-Fenton) processes can enhance degradation efficiency. In a heterogeneous UV/Fenton system using titanomagnetite (B1172002) as a catalyst, nearly complete degradation of TBBPA was achieved. nih.gov The proposed degradation pathways in this system include sequential debromination to form TriBBPA, DiBBPA, MonoBBPA, and BPA, as well as β-scission, which breaks the isopropylidene bridge to generate other brominated compounds. nih.gov The efficiency of these processes depends on factors like catalyst dosage, H₂O₂ concentration, and pH. nih.gov Biogenic Fenton-like reactions, mediated by extracellular substances produced by bacteria like Pseudomonas sp., have also been shown to degrade TBBPA through the action of hydroxyl radicals. nih.gov
Table 4: List of Compounds Mentioned
Photocatalysis (e.g., UV-TiO2 systems): Mechanisms and Limitations
Photocatalysis, particularly utilizing titanium dioxide (TiO2) under ultraviolet (UV) irradiation, represents a significant advanced oxidation process for the degradation of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE). The fundamental mechanism involves the activation of the TiO2 semiconductor by UV light. This irradiation generates electron-hole pairs on the catalyst's surface. These charge carriers react with water and oxygen molecules adsorbed on the TiO2 surface to produce highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). deswater.com
These potent and non-selective hydroxyl radicals are the primary agents responsible for the degradation of TBBPA-DGE. deswater.com The degradation process is initiated by the attack of these radicals on the TBBPA-DGE molecule, leading to debromination, hydroxylation, and cleavage of the ether linkages. Studies have shown that under optimal conditions, such as with the addition of hydrogen peroxide (H2O2) which further promotes •OH generation, degradation efficiency of the parent compound can reach over 99%. deswater.com
Despite its effectiveness, UV-TiO2 photocatalysis has several limitations. The efficiency of the process can be hindered by the recombination of photogenerated electron-hole pairs, which reduces the quantum yield of ROS production. researchgate.net The process can also be slowed by the presence of other substances in the water matrix that compete for hydroxyl radicals. Furthermore, while the parent compound may be effectively degraded, the process can lead to the formation of various brominated and non-brominated intermediates, which may themselves be persistent or toxic. Complete mineralization to carbon dioxide, water, and bromide ions is often slow and difficult to achieve. researchgate.netdphen1.com Catalyst deactivation and the need to separate the nanoscale catalyst from the treated water also present practical challenges for large-scale applications.
Electrochemical Degradation: Reductive Debromination and Sequential Oxidation
Electrochemical degradation offers a versatile approach for the treatment of TBBPA-DGE, often employing a sequential reductive and oxidative process to achieve comprehensive breakdown. This method leverages controlled electrochemical reactions at different electrodes to first remove the bromine atoms and then destroy the remaining organic structure.
The initial step is typically reductive debromination. In this stage, a cathodic potential is applied, often using catalysts like palladium supported on iron (Pd/Fe), to facilitate the cleavage of the carbon-bromine (C-Br) bonds. researchgate.net This process occurs in a stepwise fashion, sequentially removing bromine atoms from the TBBPA-DGE molecule. This reductive phase is crucial as it decreases the toxicity and recalcitrance of the molecule, transforming it into less halogenated, more biodegradable compounds.
Following reductive debromination, the resulting intermediates, including bisphenol A diglycidyl ether (BPA-DGE), are subjected to electrochemical oxidation. This is achieved at an anode with a high oxygen evolution potential, such as a boron-doped diamond (BDD) or a mixed metal oxide (MMO) anode. nih.gov At the anode surface, water is electrolyzed to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). nih.gov These radicals then attack and mineralize the debrominated organic intermediates, breaking the aromatic rings and ultimately converting them into carbon dioxide and water. nih.gov This sequential reduction-oxidation strategy is effective because the initial debromination makes the subsequent oxidation more efficient and prevents the formation of toxic brominated disinfection byproducts. researchgate.net
Role of Hydroxyl Radicals and Other Reactive Species in TBBPA-DGE Oxidation
Hydroxyl radicals (•OH) are the principal reactive species driving the oxidative degradation of TBBPA-DGE in most advanced oxidation processes (AOPs), including photocatalysis and electrochemical oxidation. deswater.comnih.gov Generated from the dissociation of water or other precursors, •OH is a highly powerful and non-selective oxidant. Its high reactivity allows it to attack the TBBPA-DGE molecule at multiple sites.
The primary modes of attack by hydroxyl radicals include:
Addition to the Aromatic Rings: The •OH radical can add to the electron-rich phenyl rings of the TBBPA-DGE molecule, initiating ring hydroxylation and subsequent cleavage. researchgate.net
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the isopropyl bridge connecting the two phenyl rings, leading to the formation of a carbon-centered radical that is susceptible to further oxidation.
Attack on Ether Linkages: The glycidyl (B131873) ether side chains can also be targeted by •OH, leading to the cleavage of these chains from the main bisphenol A structure.
While hydroxyl radicals are dominant, other reactive species can also participate in the oxidation process. For instance, in systems involving persulfate activation, sulfate (B86663) radicals (SO₄•⁻) can be generated, which also effectively degrade the molecule through similar oxidative pathways. nih.gov In some photocatalytic systems, photogenerated holes (h⁺) on the catalyst surface can directly oxidize the adsorbed TBBPA-DGE molecule. nih.gov The combined action of these reactive species ensures the progressive breakdown of the complex TBBPA-DGE structure into smaller, more oxidized fragments. nih.govnih.gov
Transformation Products and Their Environmental Implications
Formation of Brominated and Non-Brominated Byproducts (e.g., Tri-, Di-, Mono-BBPA, BPA)
The degradation of TBBPA-DGE, whether through biotic or abiotic processes, results in a cascade of transformation products. A primary and well-documented pathway is sequential reductive debromination. rowan.edunih.gov This process involves the stepwise removal of bromine atoms from the aromatic rings, leading to the formation of a series of less-brominated intermediates.
Identified byproducts consistently include tribromobisphenol A (TriBBPA), dibromobisphenol A (DiBBPA), and monobromobisphenol A (MonoBBPA). nih.govresearchgate.net The ultimate product of this debromination pathway is bisphenol A (BPA), the non-brominated parent structure. rowan.edunih.govnih.gov In addition to the removal of bromine, the cleavage of the diglycidyl ether linkages can occur, leading to the formation of TBBPA and its corresponding debrominated analogues (TriBBPA, DiBBPA, etc.). acs.org The specific distribution of these byproducts depends heavily on the degradation conditions, such as the type of process (e.g., photocatalytic, electrochemical, microbial) and its duration. rowan.edunih.gov
Table 1: Key Byproducts from TBBPA-DGE Degradation via Debromination
| Parent Compound | Primary Transformation Pathway | Key Intermediate Byproducts | Final Debrominated Product |
|---|---|---|---|
| This compound (TBBPA-DGE) | Sequential Reductive Debromination & Ether Bond Cleavage | Tribromobisphenol A (TriBBPA) | Bisphenol A (BPA) |
| Dibromobisphenol A (DiBBPA) | |||
| Monobromobisphenol A (MonoBBPA) | |||
| TBBPA, BPA-DGE |
Ring Cleavage Products and Mineralization Pathways
Following the initial transformation steps of debromination and side-chain cleavage, the central aromatic structures of the resulting byproducts, such as BPA, undergo further degradation. This phase is characterized by the opening of the phenyl rings, a critical step towards complete mineralization.
The attack by potent oxidants like hydroxyl radicals leads to the cleavage of the aromatic rings. nih.gov This process generates a variety of smaller, aliphatic organic compounds. Research has identified several types of ring-opening products, including short-chain carboxylic acids like formic acid and acetic acid, as well as various oxoenals and oxodials. nih.govresearchgate.net These smaller molecules are generally more biodegradable and less toxic than their aromatic precursors.
The ultimate goal of advanced degradation processes is mineralization, which is the complete conversion of the organic pollutant into simple, benign inorganic substances. For TBBPA-DGE, complete mineralization yields carbon dioxide (CO₂), water (H₂O), and inorganic bromide ions (Br⁻). nih.govnih.gov While significant mineralization can be achieved under optimized laboratory conditions, reaching 100% mineralization in real-world environmental or wastewater treatment scenarios is often challenging due to the complexity of the water matrix and the recalcitrance of some intermediates. researchgate.netdphen1.com
Toxicity Assessment of TBBPA-DGE Degradation Intermediates
The environmental impact of TBBPA-DGE is not solely defined by the parent compound but also by the toxicity of its degradation intermediates. The transformation process can, in some cases, lead to the formation of byproducts with equal or even greater biological activity and toxicity than the original molecule.
A primary concern is the formation of Bisphenol A (BPA) as the final product of the debromination pathway. rowan.edu BPA is a well-known endocrine-disrupting chemical with documented estrogenic activity and potential adverse effects on reproductive and developmental health. nih.govmdpi.com Studies comparing the toxicity of TBBPA and its metabolites have shown that while TBBPA itself is toxic, the formation of BPA introduces a different and significant environmental risk. nih.gov
Table 2: Comparative Toxicity of TBBPA-DGE and Key Degradation Byproducts
| Compound | Known Toxicological Concerns |
|---|---|
| Tetrabromobisphenol A (TBBPA) | Cytotoxicity, hepatotoxicity, potential endocrine disruption. nih.govresearchgate.net |
| Partially Debrominated Intermediates (e.g., TriBBPA, DiBBPA) | May retain or have altered endocrine activity; contribute to overall toxicity. researchgate.net |
| Bisphenol A (BPA) | Known endocrine disruptor with estrogenic activity; linked to reproductive and developmental effects. rowan.edunih.govmdpi.com |
| Ring-Cleavage Products (e.g., short-chain acids) | Generally lower toxicity and more biodegradable than aromatic precursors. nih.gov |
Analytical Methodologies for Tetrabromobisphenol a Diglycidyl Ether
Sample Preparation Techniques for Diverse Matrices
The accurate quantification of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) and its related compounds in various environmental and biological samples is critically dependent on the sample preparation stage. This initial step is designed to extract and concentrate the analytes from the complex sample matrix and remove interfering substances that could compromise the subsequent analysis. The choice of preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Extraction Methods from Environmental Samples (e.g., water, soil, sediment, dust)
A variety of extraction techniques are employed for isolating TBBPA-DGE and its parent compound, TBBPA, from environmental matrices.
For solid samples such as soil, sediment, and sludge, methods like ultrasonic extraction and accelerated solvent extraction (ASE) are common. researchgate.netresearchgate.net One method for the simultaneous determination of TBBPA and its analogues in sediment and sludge involves extraction with methyl tert-butyl ether (MTBE), partitioning with an aqueous sodium hydroxide (B78521) solution, followed by acidification and enrichment using solid-phase extraction (SPE). dphen1.com Another optimized procedure for plant samples used MTBE as the extraction solvent, with subsequent lipid removal accomplished by repartitioning between the organic solvent and an alkaline solution. nih.gov For soil and dust, ultrasonic extraction followed by purification with an LC-Si solid-phase extraction cartridge has been successfully used for TBBPA and its derivatives. researchgate.net
Pressurized fluid extraction (PFE) and fluidized bed extraction have demonstrated superiority over traditional Soxhlet and sonication methods for extracting TBBPA bis(2,3-dibromopropylether), a derivative of TBBPA, from sediment and sewage sludge, achieving recovery rates between 90% and 98%. researchgate.net
For aqueous samples, solid-phase extraction (SPE) is a widely used technique. For instance, water samples can be passed through a C18 SPE column after the addition of a surrogate standard. The column is then eluted with a solvent like dichloromethane (B109758) to recover the analytes. nih.gov Hydrophilic-Lipophilic Balance (HLB) cartridges are also effective for extracting TBBPA and its derivatives from water, with reported recoveries exceeding 80%. researchgate.net
The following table summarizes various extraction methods for TBBPA and its derivatives from environmental samples.
| Matrix | Extraction Technique | Key Solvents/Cartridges | Reported Recovery | Reference |
|---|---|---|---|---|
| Sediment, Sludge | Solvent Extraction, SPE | MTBE, NaOH, LC-Si Cartridge | 70-105% | dphen1.com |
| Soil, Dust | Ultrasonic Extraction, SPE | Acetone, Dichloromethane/n-hexane, LC-Si Cartridge | 78-124% | researchgate.net |
| Water | Solid-Phase Extraction (SPE) | HLB Cartridge | >80.28% | researchgate.net |
| Sediment, Sewage Sludge | Pressurized Fluid Extraction (PFE) | Not Specified | 90-98% | researchgate.net |
| Water | Solid-Phase Extraction (SPE) | C18 Cartridge, Dichloromethane | Not Specified | nih.gov |
| Plant Samples | Ultrasonic Extraction, SPE | MTBE, Acetone, Hexane, HLB & Silica Cartridges | 69±4% | nih.gov |
Preparation of Biotic Samples (e.g., freeze-drying)
The preparation of biological samples, or biotic samples, often requires steps to remove water content and homogenize the tissue before extraction. Freeze-drying, also known as lyophilization, is a common and effective technique for this purpose. ysfri.ac.cnnih.gov This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. nih.gov
Freeze-drying is particularly advantageous for delicate, temperature-sensitive materials as it preserves the chemical structure of the analytes while efficiently removing water. nih.gov For example, in the analysis of TBBPA derivatives in mollusks, soft tissues were homogenized and freeze-dried before being mixed with anhydrous sodium sulfate (B86663) for extraction. ysfri.ac.cn This procedure ensures the sample is stable and allows for analyte concentrations to be reported on a dry weight basis. ysfri.ac.cnnih.gov The process generally involves freezing the sample to between -40 °C and -50 °C, followed by a vacuum and temperature-controlled drying phase that can remove up to 95% of the water. nih.gov
Dermal Wipe Sampling Methodologies and Validation
Assessing dermal exposure to semi-volatile compounds like TBBPA and its derivatives in occupational settings requires validated wipe sampling methods. tandfonline.comamericanchemistry.com The lack of standardized procedures has led to research focused on developing and validating robust methodologies. nih.govtandfonline.com
One such study developed a method for TBBPA using two different wipe media: cotton and a polyester-rayon blend. tandfonline.comnih.gov The analytes were extracted from the wipes using 100% isopropanol (B130326). tandfonline.com The validation process involved testing recovery from a non-porous glass surface and from porcine skin, which serves as a surrogate for human skin. tandfonline.comnih.gov Results indicated that the polyester-rayon wipes were preferable, and the method demonstrated good recovery of TBBPA. tandfonline.com The average cumulative recovery of TBBPA from porcine skin using sequential wipes was 94%. tandfonline.com
Key findings from the validation studies include:
Wipe Material: Polyester-rayon blend material showed greater recovery efficiency for TBBPA compared to cotton. tandfonline.com
Solvent: 100% isopropanol was an effective solvent for desorbing TBBPA from the wipe media, with desorption efficiencies above 94%. tandfonline.com
Sample Stability: TBBPA samples were found to be stable on either wipe material for at least 28 days when stored at 0°C to 6°C. tandfonline.comtandfonline.com
Validation: The use of porcine skin as a surrogate for human skin was a critical part of the validation, determining the wiping pattern and number of wipes needed for high recovery. integral-corp.com
The developed method provides a framework for the validation of analytical and dermal sample collection for other semi-volatile chemicals. tandfonline.com
| Parameter | Finding/Methodology | Reference |
|---|---|---|
| Wipe Media | Polyester-rayon blend preferred over cotton for higher recovery. | nih.govtandfonline.com |
| Extraction Solvent | 100% Isopropanol. | tandfonline.com |
| Desorption Efficiency | >94% for TBBPA. | tandfonline.com |
| Sample Stability | Stable for at least 28 days at 0-6°C. | tandfonline.comtandfonline.com |
| Validation Surrogate | Porcine skin used to simulate human skin. | nih.govintegral-corp.com |
| Cumulative Recovery (Porcine Skin) | Average of 94% for TBBPA. | tandfonline.com |
Chromatographic Separation and Detection Technologies
Following sample preparation, chromatographic techniques are used to separate TBBPA-DGE from other components in the extract. Mass spectrometry is then used for detection and quantification, providing high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for TBBPA-DGE Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing brominated flame retardants. However, the analysis of polar compounds like TBBPA often requires a derivatization step to increase their volatility and thermal stability, making them suitable for GC analysis. uri.edunih.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. uri.edu The derivatization procedure is typically simple and fast, producing a stable TBBPA derivative. nih.gov
While GC-MS is effective for TBBPA, the analysis of its derivatives, such as TBBPA-DGE, can be challenging. Attempts to analyze TBBPA derivatives using gas chromatography have sometimes resulted in poor peak shape and evidence of on-column degradation, even when the standards being injected were of high purity. well-labs.com Thermal desorption GC-MS (TD-GC-MS) has been used as a rapid method for identifying TBBPA derivatives like TBBPA-bis(2,3-dibromopropylether) in plastic materials, offering the advantage of minimal sample preparation. dioxin20xx.org However, this technique can also cause thermal degradation, such as debromination. dioxin20xx.org
For TBBPA analysis, GC-MS with electronic impact (EI) ionization has been shown to offer a better detection limit compared to negative chemical ionization (NCI). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) for TBBPA-DGE and its Derivatives
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently the preferred method for the analysis of TBBPA-DGE and other TBBPA derivatives. researchgate.net A significant advantage of LC-MS is that it can often analyze these compounds directly without the need for derivatization, which is typically required for GC-MS. researchgate.net
LC-MS/MS methods have been developed for the simultaneous determination of TBBPA and its analogues in various matrices, including sediment, sludge, soil, and breast milk. researchgate.netdphen1.comnih.gov These methods utilize electrospray ionization (ESI), usually in negative mode, which is well-suited for phenolic compounds like TBBPA. dphen1.com For certain TBBPA derivatives, atmospheric pressure chemical ionization (APCI) may be used. researchgate.net
For example, a rapid LC-ESI-MS/MS method was developed for the simultaneous analysis of TBBPA and hexabromocyclododecane (HBCD) diastereoisomers in breast milk, demonstrating the technique's suitability for complex biological samples. nih.gov Similarly, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for TBBPA, Tetrabromobisphenol-S, and eight of their derivatives in soil samples. researchgate.net High-performance liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has also been employed for the identification of TBBPA derivatives. ysfri.ac.cn
The choice of mobile phase is crucial for optimizing separation and ionization. Methanol (B129727) and water are commonly used, as methanol has been found to provide a greater response for target compounds compared to acetonitrile (B52724) and results in a more stable detector baseline. dphen1.com
Derivatization Strategies for Enhanced Chromatographic Performance
For the analysis of TBBPA-DGE and related compounds, derivatization is a key strategy to improve their volatility and thermal stability, which is particularly necessary for gas chromatography (GC) analysis. This chemical modification enhances chromatographic peak shape, sensitivity, and selectivity.
One of the most common derivatization techniques for compounds containing hydroxyl groups, like the hydrolysis products of TBBPA-DGE, is silylation . This process involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used. The resulting TMS derivatives of TBBPA are less polar and more volatile, leading to improved performance in GC-mass spectrometry (GC-MS) analysis.
Another derivatization approach is acetylation , which involves the introduction of an acetyl group. Acetic anhydride (B1165640) can be used as the acetylating agent. This method also serves to increase the volatility of the analyte for GC-based methods.
For liquid chromatography (LC) applications, particularly when coupled with mass spectrometry, post-column derivatization can be employed to enhance detection sensitivity. A notable strategy for TBBPA and its derivatives involves the use of a silver cation (Ag+) as a post-column derivatization reagent. eeer.org In this online process, the TBBPA derivatives form complexes with the silver ions, which can then be effectively electrosprayed to generate ionic clusters for sensitive mass analysis. eeer.org This technique simplifies the ionization requirements for these compounds. eeer.org
| Derivatization Strategy | Typical Reagent(s) | Analytical Technique | Purpose |
| Silylation | BSTFA + TMCS | GC-MS | Increases volatility and thermal stability |
| Acetylation | Acetic Anhydride | GC-MS | Increases volatility |
| Post-column Complexation | Silver Nitrate (Ag+) | HPLC-ESI-MS | Enhances ionization and detection sensitivity |
Advanced Sensing and Biosensor Technologies for TBBPA-DGE Monitoring
Recent advancements in sensor technology have led to the development of rapid, sensitive, and selective methods for monitoring TBBPA and its derivatives, including TBBPA-DGE. These technologies offer potential advantages over traditional chromatographic methods, such as portability and real-time analysis.
Electrochemical Biosensors: Principles and Applications
Electrochemical biosensors operate by converting the biological interaction between a biorecognition element (like an enzyme or antibody) and the target analyte into a measurable electrical signal. For the detection of TBBPA, these sensors often rely on the direct oxidation of the phenolic groups on a modified electrode surface. The principle involves applying a potential to the electrode and measuring the resulting current, which is proportional to the concentration of TBBPA. Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are utilized to enhance the sensitivity and selectivity of the detection. nih.gov
The application of these sensors has been demonstrated for the detection of TBBPA in various samples, including beverages and water. ikev.orgchromatographyonline.com The modification of the electrode surface is critical for improving the sensor's performance by enhancing the electrocatalytic activity and promoting the accumulation of the analyte at the electrode surface.
Immunosensor Development for TBBPA-DGE Detection
Immunosensors are a type of biosensor that utilizes the highly specific binding between an antibody (or an antibody fragment like a nanobody) and an antigen (in this case, TBBPA or its derivatives) for detection. The development of these sensors involves immobilizing the antibody onto a transducer surface. When the sample containing the target analyte is introduced, the binding event causes a change in a physical or chemical property, which is then converted into a measurable signal.
One innovative approach is the development of a bioluminescent enzyme immunoassay (BLEIA) based on a nanobody fused with nanoluciferase. chemicalwatch.com This type of assay offers ultra-sensitive detection capabilities. chemicalwatch.com The intensity of the light produced is inversely proportional to the concentration of TBBPA in the sample. Such immunoassays have been developed for monitoring TBBPA in environmental samples like sediment. chemicalwatch.com
Solid Phase Microextraction (SPME) Coupled with Mass Spectrometry
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that involves the extraction of analytes from a sample matrix onto a coated fiber. nih.gov This technique is valued for its simplicity, speed, and sensitivity. lgcstandards.comgavinpublishers.com When coupled with mass spectrometry (MS), it becomes a powerful tool for the trace analysis of compounds like TBBPA-DGE.
The SPME fiber, coated with a suitable stationary phase, is exposed to the sample, allowing for the partitioning of the analyte onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph or a specialized interface for a liquid chromatograph, where the analyte is desorbed and analyzed by MS. This combination allows for both the preconcentration of the analyte and its sensitive detection. researchgate.net The direct coupling of SPME with MS can significantly reduce analysis time by eliminating the chromatographic separation step. isotope.com
Novel Materials for Sensor Modification (e.g., Graphene, Metal-Organic Frameworks, Carbon Nanotubes)
The performance of electrochemical sensors and biosensors can be significantly enhanced by modifying the electrode surface with novel nanomaterials. These materials offer unique properties such as high surface area, excellent electrical conductivity, and strong adsorptive capabilities.
Graphene and Carbon Nanotubes (CNTs): Graphene and single-walled carbon nanotubes (SWCNTs) are used to increase the surface area of the electrode, which allows for the attachment of more biorecognition molecules (e.g., antibodies), thereby improving the sensitivity of the sensor. chromatographyonline.commdpi.com Their high conductivity also facilitates faster electron transfer, leading to enhanced electrochemical signals. chromatographyonline.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These are porous crystalline materials with a high surface area and tunable structures. COFs have been used to create novel coatings for SPME fibers, demonstrating high extraction efficiency for TBBPA. researchgate.net Their ordered porous structure allows for selective adsorption and preconcentration of the target analyte.
Other Nanomaterials: A variety of other nanomaterials have been explored for sensor modification. Magnetic carbon dots (M-CDs) have shown good electrocatalytic activity for TBBPA detection. ikev.org Manganese dioxide nanowires (MnO2-NW) have also been used to modify carbon paper electrodes, exhibiting excellent sensitivity for TBBPA determination due to their high specific surface area and good electrical conductivity.
| Novel Material | Application in Sensing | Benefit(s) |
| Graphene, Carbon Nanotubes | Electrode modification in electrochemical sensors and immunosensors | Increased surface area, enhanced conductivity, improved sensitivity chromatographyonline.commdpi.com |
| Covalent Organic Frameworks (COFs) | SPME fiber coating | High extraction efficiency, selective adsorption researchgate.net |
| Magnetic Carbon Dots (M-CDs) | Electrode modification in electrochemical sensors | Good electrocatalytic activity ikev.org |
| Manganese Dioxide Nanowires (MnO2-NW) | Electrode modification in electrochemical sensors | High specific surface area, good electrical conductivity, excellent sensitivity |
Quality Control and Assurance in TBBPA-DGE Analytical Research
Ensuring the reliability and accuracy of analytical data is paramount in the research of TBBPA-DGE. A robust quality control (QC) and quality assurance (QA) program is essential for the validation of analytical methods. This involves a set of procedures to monitor the performance of the analytical process and ensure that the data generated meets predefined standards of quality.
Key components of a QA/QC program for TBBPA-DGE analysis include:
Method Validation: Analytical methods must be thoroughly validated to ensure they are fit for purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For instance, the linearity of calibration curves should be established with a high correlation coefficient (e.g., r² > 0.99).
Use of Certified Reference Materials (CRMs) and Standards: The use of certified reference materials, when available, is crucial for assessing the accuracy of the method. For TBBPA and its derivatives, isotopically labeled standards (e.g., ¹³C₁₂-TBBPA) are often used as internal standards or surrogates to correct for matrix effects and variations in sample preparation and analysis.
Procedural Blanks: Analysis of procedural blanks (matrix blanks) is performed to monitor for contamination during the entire analytical process, from sample preparation to analysis.
Spiked Samples and Recovery Studies: The accuracy of the method is often assessed by analyzing spiked samples (matrix spikes) at different concentration levels. The recovery of the analyte is calculated to determine the efficiency of the extraction and analytical procedure. Acceptable recovery rates, for example, might range from 70% to 120%. nih.gov
Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the method. The results are often expressed as the relative standard deviation (RSD), which should be within an acceptable range (e.g., <15-20%). nih.gov
Inter-laboratory Comparisons: Participation in inter-laboratory comparison studies or proficiency testing programs can provide an external assessment of the laboratory's analytical performance.
By implementing these QA/QC measures, analytical laboratories can ensure the generation of high-quality, reliable, and defensible data in the analysis of TBBPA-DGE.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters that define the sensitivity of an analytical method. For TBBPA-DGE and its derivatives, these limits vary significantly depending on the analytical technique employed, the complexity of the sample matrix, and the specific derivative being analyzed.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique that offers high sensitivity and selectivity. dphen1.com Method Limits of Quantification (MLOQs) for TBBPA in sediment and sludge have been reported to be as low as 0.05 ng/g dry weight (dw). dphen1.com For other TBBPA derivatives, such as TBBPA allyl ether (TBBPA AE) and TBBPA 2,3-dibromopropyl ether (TBBPA DBPE), LODs in environmental samples like soil and earthworms can be lower than 0.002 ng/g dw and 0.008 ng/g dw, respectively. ysfri.ac.cnresearchgate.net In mollusks, the LODs for these same compounds were <0.003 ng/g dw and <0.008 ng/g dw. ysfri.ac.cnresearchgate.net
Other analytical approaches have also been established. Using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis, a limit of detection for TBBPA in seafood was found to be 0.006 ng/g wet weight (ww). nih.gov For anaerobic sludge samples analyzed by HPLC-MS/MS, the LOD was 2 ng/g. nih.gov An older technique, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), has been used for TBBPA bis(2,3-dibromopropylether), yielding higher detection and determination limits. In sediment, the LOD and LOQ were 10 ng/g and 30 ng/g, respectively, while in sewage sludge, they were 22 ng/g and 72 ng/g. researchgate.net
The following table summarizes the reported LOD and LOQ values for TBBPA and its derivatives in various matrices.
| Compound | Matrix | Analytical Method | LOD | LOQ / MLOQ / DTM | Reference |
|---|---|---|---|---|---|
| Tetrabromobisphenol A (TBBPA) | Sediment & Sludge | HPLC-ESI(-)-MS/MS | - | 0.05 ng/g dw | dphen1.com |
| TBBPA allyl ether (TBBPA AE) | Soil, Earthworm | LC-MS/MS | <0.002 ng/g dw | - | ysfri.ac.cnresearchgate.net |
| TBBPA 2,3-dibromopropyl ether (TBBPA DBPE) | Soil, Earthworm | LC-MS/MS | <0.008 ng/g dw | - | ysfri.ac.cnresearchgate.net |
| TBBPA allyl ether (TBBPA AE) | Mollusks | LC-MS/MS | <0.003 ng/g dw | - | ysfri.ac.cnresearchgate.net |
| TBBPA 2,3-dibromopropyl ether (TBBPA DBPE) | Mollusks | LC-MS/MS | <0.008 ng/g dw | - | ysfri.ac.cnresearchgate.net |
| Tetrabromobisphenol A (TBBPA) | Seafood | QuEChERS & LC-MS/MS | 0.006 ng/g ww | - | nih.gov |
| Tetrabromobisphenol A (TBBPA) | Anaerobic Sludge | HPLC-MS/MS | 2 ng/g | - | nih.gov |
| TBBPA bis(2,3-dibromopropylether) | Sediment | HPLC-DAD | 10 ng/g | 30 ng/g | researchgate.net |
| TBBPA bis(2,3-dibromopropylether) | Sewage Sludge | HPLC-DAD | 22 ng/g | 72 ng/g | researchgate.net |
Selectivity, Reproducibility, and Accuracy Considerations
Beyond sensitivity, analytical methods must be selective, reproducible, and accurate to ensure reliable quantification.
Selectivity refers to the ability of a method to differentiate the target analyte from other components in the sample, such as isomers or degradation products. The use of tandem mass spectrometry (MS/MS) provides high selectivity through the monitoring of specific precursor-to-product ion transitions. dphen1.com For complex mixtures of brominated flame retardants, methods like thermal desorption GC-MS can operate in both full scan and Selected Ion Monitoring (SIM) modes to identify a wide range of compounds while selectively quantifying others. dioxin20xx.org
Reproducibility is the measure of consistency between results obtained from replicate measurements under the same conditions. It is often expressed as the relative standard deviation (RSD). For the analysis of TBBPA and its analogues in sediment and sludge, RSDs have been reported to range from 4.9% to 13.1%. dphen1.com In a study using an excimer fluorescence derivatization method, between-day precision for TBBPA analysis showed an RSD within 3.8%. osti.gov Methods utilizing pressurized fluid extraction (PFE) for TBBPA bis(2,3-dibromopropylether) have demonstrated excellent reproducibility with RSDs of just 2%. researchgate.net
Accuracy is the closeness of a measured value to the true value, typically assessed through recovery experiments where a sample is spiked with a known amount of the analyte. The mean recovery of TBBPA and its analogues from spiked sediment and sludge samples ranged from 70% to 105%. dphen1.com Depending on the extraction technique, recovery rates for TBBPA bis(2,3-dibromopropylether) can vary widely, from 35% with sonication to as high as 98% with pressurized fluid extraction. researchgate.net A dispersive liquid-liquid microextraction (DLLME) method for TBBPA from dust showed a good recovery rate of 88.9%. nih.gov
The following table summarizes the reported accuracy and reproducibility data for various analytical methods.
| Compound | Matrix | Extraction/Analytical Method | Mean Recovery (Accuracy) | Relative Standard Deviation (RSD) (Reproducibility) | Reference |
|---|---|---|---|---|---|
| TBBPA & analogues | Sediment & Sludge | HPLC-ESI(-)-MS/MS | 70 - 105% | 4.9 - 13.1% | dphen1.com |
| TBBPA bis(2,3-dibromopropylether) | Sediment & Sewage Sludge | Pressurised Fluid Extraction (PFE) | 90 - 98% | 2% | researchgate.net |
| TBBPA bis(2,3-dibromopropylether) | Sediment & Sewage Sludge | Soxhlet/Sonication | 35 - 91% | - | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | Dust | Dispersive Liquid-Liquid Microextraction (DL-LME) | 88.9% | - | nih.gov |
| Tetrabromobisphenol A (TBBPA) | Standard Solution | Excimer Fluorescence Derivatization | - | <3.8% (between-day) | osti.gov |
Interlaboratory Comparison and Harmonization of Analytical Protocols
While individual laboratories can validate their methods for accuracy and precision, ensuring comparability of data across different laboratories requires interlaboratory comparison (ILC) exercises, also known as proficiency tests. These studies are crucial for establishing standardized, harmonized analytical protocols.
In an ILC, a central organizer distributes identical, homogeneous test materials to multiple participating laboratories. europa.eu The results are then collected and statistically analyzed to assess the performance of each laboratory and the analytical method as a whole. europa.eu Performance is often evaluated using metrics like z-scores, which compare a laboratory's result to the assigned value (the consensus value from all participants).
While specific ILC reports for TBBPA-DGE were not found in the search results, the framework for such studies is well-established for related compounds like bisphenol A (BPA) and other food contact materials. europa.eu For example, an ILC for BPA in extracts of paper and cardboard showed that over 89% of laboratories achieved acceptable z-scores, indicating good performance. However, such studies also highlight areas for improvement, as some laboratories may struggle to obtain results that cover the assigned value within their reported measurement uncertainty.
The harmonization of analytical protocols for compounds like TBBPA-DGE is essential for several reasons:
Regulatory Consistency: It ensures that data used for regulatory purposes and risk assessment are reliable and comparable, regardless of the laboratory that produced it.
Global Monitoring: It allows for the creation of coherent global monitoring datasets to track the environmental distribution and trends of contaminants.
Quality Assurance: It provides an external quality control measure for laboratories, helping them to identify and correct potential biases or inaccuracies in their procedures.
The process involves developing and validating a standard operating procedure (SOP) based on the most effective methods, which is then tested and refined through the ILC exercise. europa.eu Challenges in these comparisons often relate to sample preparation, extraction efficiency, and calibration, underscoring the need for detailed and unambiguous protocols.
Mechanistic Ecotoxicology and Cellular/molecular Interactions of Tetrabromobisphenol a Diglycidyl Ether
Interference with Endocrine Signaling Pathways
Research into the endocrine-disrupting potential of TBBPA provides a foundational understanding of the possible effects of its derivatives, such as TBBPA-DGE. These compounds can interfere with hormonal systems, including the estrogenic, androgenic, and thyroid pathways.
Studies on TBBPA, the precursor to TBBPA-DGE, indicate its potential to interact with estrogen and androgen receptors, thereby disrupting normal hormonal signaling.
Estrogen Receptor Activity: The interaction of TBBPA with estrogen receptors (ER) has yielded varied results across different studies. While some in vitro assays have shown that TBBPA can bind to estrogen receptor alpha (ERα), others have failed to detect this binding. An indirect mechanism for estrogenicity has been proposed, where TBBPA may inhibit estrogen sulfotransferases. This inhibition could lead to increased bioavailability of endogenous estrogens, which is considered a plausible molecular initiating event for reproductive toxicity.
Androgen Receptor Activity: TBBPA has been shown to exhibit antiandrogenic activity. In yeast-based reporter gene assays, TBBPA moderately inhibited androgen receptor (AR) activity. This antiandrogenic effect was also observed in a human cell-based system (HEK-293 cells), although the effect was an order of magnitude less pronounced. Further investigation revealed that TBBPA could displace the radiolabeled ligand testosterone (B1683101) from the AR, confirming a competitive binding mechanism. At certain concentrations, TBBPA also demonstrated weak agonistic properties, activating the AR-dependent reporter gene.
| Receptor | Compound | Observed Effect | Assay System |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Tetrabromobisphenol A (TBBPA) | Conflicting results; some studies show binding, others do not. Potential for indirect estrogenicity via enzyme inhibition. | In vitro assays |
| Androgen Receptor (AR) | Tetrabromobisphenol A (TBBPA) | Antagonistic activity (inhibits receptor). Weak agonistic activity at 10 μM. | Yeast-based and Human cell-based reporter gene assays |
The structural similarity of TBBPA and its derivatives to thyroid hormones has prompted investigations into their potential to disrupt the thyroid hormone system.
Transthyretin Binding: TBBPA is known to bind strongly to transthyretin (TTR), a key transport protein for thyroid hormones, potentially interfering with normal thyroxine (T4) activity. nih.gov Studies on TBBPA derivatives have expanded on these findings. TBBPA-bis(glycidyl ether), also known as TBBPA-DGE, displayed very low or negligible binding potencies to thyroid hormone transport proteins. nih.gov In contrast, TBBPA mono-ether structural analogs, which can be by-products of TBBPA bis-ether derivative production, were found to bind to TTR. nih.govresearchgate.net For instance, TBBPA-mono(glycidyl ether) (TBBPA-MGE) and TBBPA-mono(2,3-dibromopropyl ether) (TBBPA-MDBPE) showed TTR-binding potencies approximately 2- to 5-fold lower than the natural ligand T4, while TBBPA-mono(allyl ether) (TBBPA-MAE) exhibited a 2-fold higher binding potency than T4. nih.govresearchgate.net
Thyroid Receptor and Gene Expression: TBBPA and its analogue tetrachlorobisphenol A (TCBPA) have been shown to act as thyroid hormone antagonists. nih.govmdpi.com They did not exhibit thyroid hormonal activity on their own but significantly inhibited the activity of triiodothyronine (T3) in reporter gene assays. nih.govnih.gov This suggests they can disrupt the thyroid system at the receptor level. mdpi.com TBBPA mono-ether structural analogs also bound to both subtypes of thyroid hormone receptor ligand-binding domains (TR-LBDs). nih.govresearchgate.net Molecular docking simulations indicated that these analogs fit into the ligand-binding pockets of TTR and TR-LBDs in a manner similar to TBBPA. researchgate.net
| Compound | Target | Finding | Relative Potency/Effect |
|---|---|---|---|
| TBBPA-bis(glycidyl ether) (TBBPA-DGE) | Thyroid Hormone Transport Proteins | Very low or negligible binding. nih.gov | N/A |
| TBBPA-mono(glycidyl ether) (TBBPA-MGE) | Transthyretin (TTR) | Binds to TTR. nih.govresearchgate.net | ~2-fold lower than T4. nih.govresearchgate.net |
| TBBPA-mono(allyl ether) (TBBPA-MAE) | Transthyretin (TTR) | Binds to TTR. nih.govresearchgate.net | ~2-fold higher than T4. nih.govresearchgate.net |
| Tetrabromobisphenol A (TBBPA) | Thyroid Hormone Receptor (TR) | Antagonistic activity. nih.govmdpi.com | Inhibits T3-induced activity. nih.govnih.gov |
Cellular Toxicity and Apoptotic Pathways
Exposure to TBBPA has been demonstrated to induce cellular toxicity through various mechanisms, including the generation of oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis. These effects provide insight into the potential cellular impacts of TBBPA-DGE.
TBBPA exposure has been consistently linked to the induction of oxidative stress in various cell types. Studies have shown that TBBPA can significantly increase the intracellular levels of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS can lead to cellular damage, including lipid peroxidation and oxidative damage to proteins. nih.gov In human peripheral blood mononuclear cells, TBBPA was found to be the most potent inducer of ROS among several bromophenolic flame retardants studied. nih.gov The generation of ROS is a critical factor in the DNA damage observed following exposure to TBBPA. nih.gov
Mitochondria are key targets of TBBPA-induced toxicity. Exposure to TBBPA has been shown to cause significant mitochondrial dysfunction. nih.gov A primary indicator of this dysfunction is the decrease in the mitochondrial membrane potential (MMP). nih.govresearchgate.net This depolarization of the mitochondrial membrane is a crucial event that can lead to the release of cytochrome C into the cytoplasm, a key step in initiating the intrinsic apoptotic pathway. nih.gov Furthermore, TBBPA exposure has been associated with a reduction in mitochondrial content, mtDNA copy number, and cellular ATP levels, all of which underscore the severe impact on mitochondrial function. nih.gov
TBBPA can disrupt intracellular calcium (Ca2+) homeostasis, which is a critical signaling mechanism in cells. nih.gov In mouse Sertoli cells, TBBPA was shown to increase intracellular Ca2+ concentrations. nih.goved.ac.uk This dysregulation of Ca2+ signaling is partly attributed to the direct effects of TBBPA on Ca2+ transport proteins. Specifically, TBBPA can inhibit sarcoplasmic/endoplasmic reticulum Ca2+-ATPases (SERCA) and activate the Ryanodine receptor Ca2+ channel. nih.goved.ac.uk The disruption of calcium homeostasis is closely linked to the induction of ROS formation and subsequent cell death. mdpi.com
Caspase Activation and Programmed Cell Death Mechanisms
Tetrabromobisphenol A (TBBPA) and its analogues have been shown to induce programmed cell death, or apoptosis, through mechanisms involving the activation of caspases, a family of cysteine proteases central to the apoptotic pathway. Studies on human peripheral blood mononuclear cells (PBMCs) revealed that TBBPA triggers apoptosis primarily through the mitochondrial pathway. nih.gov This is evidenced by the stronger activation of caspase-9, an initiator caspase in the intrinsic pathway, compared to caspase-8, which is associated with the extrinsic pathway. nih.gov Following the activation of initiator caspases, the executioner enzyme caspase-3 is activated, which was observed to increase substantially in cells incubated with TBBPA. nih.gov
The activation of caspase-3 leads to the cleavage of key cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1). nih.govsciopen.com Cleavage of PARP-1 is a hallmark of apoptosis, and studies have demonstrated that TBBPA induces this event. nih.govsciopen.com The process appears to be a common mechanism for bisphenol compounds, as Bisphenol A diglycidyl ether (BADGE) has also been shown to induce apoptosis in a manner that is both caspase-dependent and caspase-independent. nih.govoup.com Furthermore, TBBPA-induced apoptosis in neural stem cells is linked to oxidative stress and mitochondrial dysfunction. industrialchemicals.gov.au In some cell types, the apoptotic pathway may also involve the activation of the c-Jun N-terminal kinase (JNK)-p53 pathway. industrialchemicals.gov.au
| Molecular Event | Observation | Primary Caspases Involved | Key Downstream Effect | Reference |
|---|---|---|---|---|
| Apoptotic Pathway Induction | Primarily mitochondrial (intrinsic) pathway | Caspase-9 | Activation of executioner caspases | nih.gov |
| Executioner Caspase Activation | Substantial increase in caspase-3 activity | Caspase-3 | Cleavage of cellular proteins | nih.gov |
| Substrate Cleavage | Cleavage of PARP-1 enzyme | Caspase-3 | Hallmark indicator of apoptosis | nih.govsciopen.com |
| Cell-Specific Mechanism | Activation of JNK-p53 pathway in neural stem cells | Not specified | Apoptosis linked to oxidative stress | industrialchemicals.gov.au |
Impact on Neural and Developmental Systems
The developing nervous system is a particularly sensitive target for TBBPA and its derivatives, with effects observed in aquatic species and various neural cell types.
Zebrafish (Danio rerio) have been extensively used as a model to study the neurodevelopmental toxicity of TBBPA and its derivatives. Exposure to TBBPA bis(2-hydroxyethyl) ether (TBBPA-DHEE), a TBBPA derivative, was found to inhibit the development of the central nervous system and motor neurons in zebrafish embryos. wikipedia.org This resulted in observable behavioral abnormalities. wikipedia.org Specifically, the length of motor nerve axons was significantly shortened following exposure. wikipedia.org
At the molecular level, these physical changes are accompanied by significant alterations in gene expression. TBBPA-DHEE exposure led to the downregulation of key neurodevelopmental genes, including shha, syn2a, elavl3, gfap, and gap43. wikipedia.orgd-nb.info Similarly, studies on TBBPA showed downregulation of genes related to central nervous system development such as α1-tubulin, mbp, and shha. nih.gov These disruptions in gene expression are linked to impaired neurodevelopment and subsequent alterations in locomotor activity. nih.govnih.gov Furthermore, parental exposure to TBBPA can lead to developmental toxicity in offspring larvae, indicating a potential for transgenerational effects. nih.gov
In vitro studies have demonstrated that TBBPA is cytotoxic to neural cells, with neural stem cells showing greater sensitivity than differentiated neurons, astrocytes, or fibroblasts. industrialchemicals.gov.aunih.gov Exposure to TBBPA induces apoptosis in neural stem cells, a process accompanied by increased generation of reactive oxygen species (ROS) and mitochondrial dysfunction. industrialchemicals.gov.aunih.gov This suggests that oxidative stress is a key mechanism behind TBBPA-mediated neurotoxicity in these progenitor cells. industrialchemicals.gov.au The findings indicate that the adverse effects of TBBPA on neurogenesis may stem from the depletion of the neural stem cell pool through induced apoptosis. industrialchemicals.gov.au
TBBPA can directly interact with and modulate the function of key neurotransmitter receptors. Research using Xenopus oocytes expressing human receptors has shown that TBBPA has a dual effect on the GABA-A receptor, the primary inhibitory receptor in the central nervous system. It acts as a strong partial agonist at low concentrations (≥ 0.1 μM) and as a full agonist at higher concentrations (≥ 10 μM), effectively enhancing inhibitory signaling. industrialchemicals.gov.au
Conversely, TBBPA acts as an antagonist on the human α4β2 nicotinic acetylcholine (B1216132) (nACh) receptor, a key excitatory receptor. industrialchemicals.gov.au This inhibitory effect on excitatory signaling, combined with the potentiation of inhibitory GABAergic signaling, points to a complex mechanism of neurotoxicity that could disrupt the delicate balance of neural communication. industrialchemicals.gov.au Studies in mice also noted a significant decrease in the binding sites of the nicotinic ligand cytisine (B100878) in the frontal cortex after TBBPA exposure, further supporting its interaction with the cholinergic system. wikipedia.org
| Receptor | Type | Effect of TBBPA | Functional Outcome | Reference |
|---|---|---|---|---|
| GABA-A Receptor | Inhibitory | Partial agonist (low conc.), Full agonist (high conc.) | Enhancement of inhibitory neurotransmission | industrialchemicals.gov.au |
| α4β2 Nicotinic Acetylcholine Receptor | Excitatory | Antagonist | Inhibition of excitatory neurotransmission | industrialchemicals.gov.au |
Exposure to TBBPA during the critical window of embryonic stem cell (ESC) differentiation leads to widespread changes in gene expression. Studies using differentiating mouse embryonic stem cells (mESCs) have identified significant transcriptomic alterations. nih.gov The reprogramming affects a large number of genes across various biological pathways. Two major hotspots of TBBPA's action are neuronal differentiation markers and, unexpectedly, genes related to immune system function. This indicates that TBBPA can interfere with the fundamental genetic programs that govern the development of both the nervous and immune systems from a very early stage. nih.gov
Immunological and Inflammatory Responses
TBBPA has been shown to modulate immune and inflammatory responses. In human placental cells, TBBPA activated inflammatory pathways, leading to an enhanced release of pro-inflammatory cytokines like interleukin-6 (IL-6) and IL-8, as well as prostaglandin (B15479496) E2 (PGE2). Concurrently, it suppressed the release of the anti-inflammatory cytokine TGF-β. Analysis using an immune response PCR array confirmed the increased expression of multiple genes involved in inflammatory pathways following TBBPA stimulation.
Studies on differentiating mouse embryonic stem cells further revealed a significant impact on the immune system. nih.gov TBBPA exposure led to a consistent reduction in terminal differentiation markers for both myeloid and lymphoid immune cell lineages, including the T cell receptor (Cd79a, Cd79b) and various cytokine receptors (Il7r, Csf1r). In contrast, the high-affinity IgE receptor (Fcer1g), a key mediator of allergic reactions, was strongly induced. In human natural killer (NK) cells, TBBPA exposure has been shown to cause a significant decrease in their lytic function, which is critical for destroying tumor cells and virally infected cells.
Activation of Immune Function in Invertebrate Hemocytes
Invertebrate hemocytes are crucial components of the innate immune system, analogous to vertebrate macrophages. frontiersin.org Studies on the marine mussel Mytilus galloprovincialis have shown that TBBPA can activate the immune functions of these cells. nih.gov Exposure to TBBPA in the low micromolar range has been demonstrated to stimulate several key immune responses in mussel hemocytes. nih.gov These responses include an increase in phagocytic activity, the release of lysosomal enzymes, and the production of extracellular superoxide (B77818) anion (O₂⁻), which is involved in microbicidal activity against pathogens like E. coli. nih.gov This activation suggests that TBBPA, and potentially its derivatives like TBBPA-DGE, can significantly modulate the cellular defense mechanisms in these invertebrates. nih.govresearchgate.net The stimulation of these functions indicates an interference with the basal state of the immune cells, triggering a pro-inflammatory-like response. nih.gov
Table 1: Effects of TBBPA on Immune Functions of Mytilus galloprovincialis Hemocytes
| Immune Parameter | Observed Effect | Reference |
| Phagocytic Activity | Stimulated | nih.gov |
| Lysosomal Enzyme Release | Stimulated | nih.gov |
| Microbicidal Activity (towards E. coli) | Stimulated | nih.gov |
| Extracellular Superoxide (O₂⁻) Production | Stimulated | nih.gov |
| Lysosomal Membrane Stability | Destabilization | nih.gov |
Involvement of Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase C (PKC) Signaling
The immunomodulatory effects of TBBPA in invertebrate hemocytes are mediated through complex intracellular signaling pathways. nih.gov Research has specifically implicated the involvement of Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase C (PKC). nih.govresearchgate.net Exposure of mussel hemocytes to TBBPA leads to the phosphorylation of various MAPK members and PKC. nih.gov
The activation follows a distinct time-course:
A rapid and transient increase in the phosphorylation of stress-activated JNK MAPKs and PKC is observed, starting from as early as 5 minutes of exposure. nih.gov
This is followed by a later increase (at 30-60 minutes) in the phosphorylation of extracellularly regulated MAPKs (ERK2 MAPK) and the stress-activated p38 MAPK. nih.gov
The destabilization of hemocyte lysosomal membranes induced by TBBPA was found to be reduced or prevented by pre-treatment with specific inhibitors of MAPKs and PKC. nih.gov This demonstrates that TBBPA activates the immune function of these cells through kinase-mediated cell signaling, highlighting that common transduction pathways are involved in mediating the effects of this brominated flame retardant in both mammalian and aquatic invertebrate cells. nih.gov
Enzymatic and Metabolic Perturbations
Changes in Acetylcholinesterase Activity
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Alterations in its activity can indicate neurotoxicity. In studies with the mussel Mytilus galloprovincialis, exposure to TBBPA resulted in varied effects on AChE activity depending on the concentration. mdpi.com At lower concentrations (1 and 10 µg·L⁻¹), a reduction in AChE activity was observed. mdpi.com Conversely, a significant increase in AChE activity was noted in mussels exposed to the highest concentration of 100 µg·L⁻¹. mdpi.com This biphasic response suggests that TBBPA can interfere with cholinergic neurotransmission, with the mechanism potentially shifting at higher exposure levels. mdpi.com These findings are consistent with other studies that have reported increased AChE activity in rat pheochromocytoma cells and zebrafish exposed to TBBPA. mdpi.com
Modulation of Antioxidant Enzyme Systems and Total Antioxidant Capacity
Exposure to TBBPA can induce oxidative stress, prompting a response from the cellular antioxidant defense systems. mdpi.comresearchgate.net In mussels exposed to TBBPA, the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) showed concentration-dependent changes. mdpi.com The most pronounced effects, suggesting the onset of oxidative stress, were observed at the highest tested concentration (100 µg·L⁻¹). mdpi.com This was also correlated with an increase in lipid peroxidation (LPO), an indicator of oxidative damage to cell membranes. mdpi.com
Table 2: Response of Antioxidant System in Mytilus galloprovincialis to TBBPA Exposure
| Biomarker | Effect at Lower Concentrations (1 & 10 µg·L⁻¹) | Effect at Higher Concentration (100 µg·L⁻¹) | Reference |
| Superoxide Dismutase (SOD) | No significant change | Increased activity | mdpi.com |
| Catalase (CAT) | No significant change | Increased activity | mdpi.com |
| Lipid Peroxidation (LPO) | Trend to rise | Significant increase | mdpi.com |
| Total Antioxidant Capacity (TAC) | No significant change | Significant increase | mdpi.com |
Interactions with Ligand-Activated Transcription Factors (e.g., PPAR-γ)
Tetrabromobisphenol A has been identified as a ligand and partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of adipogenesis and lipid metabolism. nih.gov Competitive binding assays have demonstrated that TBBPA can inhibit the binding of the potent PPAR-γ agonist rosiglitazone (B1679542) to the human PPAR-γ receptor. nih.gov This interaction suggests that TBBPA could function as an "obesogen" by disrupting physiological functions regulated by PPAR-γ. nih.gov Studies have shown that the ability of bisphenol A analogs to activate PPAR-γ increases with the degree of halogenation, with TBBPA showing significant activity. nih.gov While TBBPA acts as a PPAR-γ ligand in cell-free assays, some studies in intact human liver cells (HepG2) suggest that the observed toxicity may occur through PPAR-γ-independent pathways. nih.gov Nonetheless, the direct interaction with this transcription factor remains a significant potential mechanism for toxicity. researchgate.netnih.gov
Table 3: Competitive Binding Activity of TBBPA to Human PPARγ Receptor
| Compound | Half Maximal Inhibitory Concentration (IC₅₀) | Reference |
| Rosiglitazone | 12.0 nM | nih.gov |
| TBBPA | 0.7 µM | nih.gov |
| TCBPA | 6.0 µM | nih.gov |
Disruption of Lipid Metabolism and Glucose Homeostasis in Model Organisms
TBBPA and its derivatives, including TBBPA-DGE (also known as TBBPA-BGE), have been shown to disrupt lipid and glucose homeostasis. nih.govnih.gov TBBPA-DGE itself has been found to induce adipogenesis in 3T3-L1 preadipocytes, as evidenced by increased intracellular lipid generation and the upregulation of adipogenesis-related biomarkers. nih.gov This indicates a direct role in promoting the formation of fat cells.
Studies on the parent compound, TBBPA, provide further mechanistic insights. In mice, chronic exposure to environmentally relevant concentrations of TBBPA disrupts hepatic insulin (B600854) signaling and upregulates G6Pase, leading to increased liver glucose production. nih.gov It has also been shown to decrease norepinephrine (B1679862) levels, which can reduce energy expenditure. nih.gov In the liver, TBBPA and its derivatives can significantly increase triacylglycerol content. acs.orgresearchgate.net These findings collectively provide strong evidence that this class of compounds can act as metabolic disruptors, potentially contributing to metabolic disorders by interfering with lipid metabolism and glucose control. nih.govnih.gov
Table 4: Summary of Metabolic Disruption by TBBPA and its Derivatives
| Compound | Model System | Observed Effect | Reference |
| TBBPA-DGE (TBBPA-BGE) | 3T3-L1 preadipocytes | Induced adipogenesis; upregulated lipid generation | nih.gov |
| TBBPA | Diet-induced obese mice | Disrupted insulin and lipid homeostasis | nih.gov |
| TBBPA | Mice | Increased hepatic glucose production | nih.gov |
| TBBPA | Mice | Decreased energy expenditure | nih.gov |
| TBBPA | Mice | Increased hepatic triacylglycerol content | acs.orgresearchgate.net |
Genotoxicity and DNA Damage Induction in Cellular Systems
Information not available in the public domain.
Bioavailability and Bioaccumulation Research for Tetrabromobisphenol a Diglycidyl Ether
Factors Influencing Bioavailability in Environmental Systems
The bioavailability of Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) and its parent compound, Tetrabromobisphenol A (TBBPA), in environmental systems is governed by a combination of their physicochemical properties, the mechanisms by which they cross biological barriers, and the metabolic processes within organisms that influence their systemic absorption and retention.
The environmental behavior of TBBPA and its derivatives like TBBPA-DGE is strongly influenced by their inherent physicochemical properties. TBBPA is characterized by low water solubility and a high octanol-water partitioning coefficient (Kow), indicating it is lipophilic, or "fat-loving". researchgate.netpg.edu.pl This high lipophilicity means the compound has a strong tendency to associate with organic matter in soil, sediments, and particulate matter in water and air rather than dissolving in water. researchgate.net
Due to its lipophilic nature, TBBPA tends to partition out of the aqueous phase and adsorb to suspended particles, which affects its transport and distribution in the environment. researchgate.net This partitioning behavior is crucial as it dictates the concentration of the chemical that is freely available for uptake by organisms. Compounds that are tightly bound to sediment or soil particles are generally less bioavailable than those dissolved in the water column or soil porewater. The strong affinity for lipids also suggests a potential for accumulation in the fatty tissues of organisms upon uptake. researchgate.netresearchgate.net Because derivatives like TBBPA-DGE share the brominated bisphenol A structure, they are also expected to exhibit high lipophilicity, governing their environmental partitioning in a similar manner. researchgate.netresearchgate.net
Table 1: Physicochemical Properties of Tetrabromobisphenol A (TBBPA)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₂Br₄O₂ | researchgate.net |
| Log Kow (Octanol-Water Partition Coefficient) | 4.50 - 6.53 | researchgate.net |
| Water Solubility | Low (e.g., 0.171 mg/L at pH 3.05) | researchgate.net |
The uptake of TBBPA and its derivatives across biological membranes is a critical step for bioavailability. As lipophilic compounds, they can passively diffuse across the lipid bilayer of cell membranes. Studies on human erythrocyte (red blood cell) membranes have shown that TBBPA can cause an increase in the fluidity of the membrane, indicating an interaction with the lipid components that could facilitate its passage into the cell. mdpi.com
Research on dermal absorption of a TBBPA derivative, TBBPA bis(2,3-dibromopropyl) ether (TBBPA-BDBPE), using ex vivo human skin models, demonstrated that the compound can be absorbed into the skin. nih.govresearchgate.net While a significant portion of the applied dose was retained in the skin, only a small fraction (less than 1%) was expected to penetrate through and reach systemic circulation after 24 hours of continuous exposure. nih.gov This suggests that while dermal contact is a viable exposure route, the skin acts as a partial barrier, limiting systemic bioavailability. nih.gov
In aquatic organisms, the primary route of TBBPA accumulation for bivalves like the scallop Chlamys farreri was found to be via direct uptake from the water, with dietary uptake playing a minor role. nih.govresearchgate.net In the brain, TBBPA has been shown to inhibit the uptake of neurotransmitters in rat synaptosomes, which is partly due to its effects on the cell membrane potential, further illustrating its ability to interact with and disrupt membrane functions. nih.govresearchgate.net
Once absorbed, the systemic bioavailability of TBBPA and its derivatives is significantly influenced by biotransformation (metabolism) and excretion processes. nih.gov In mammals, TBBPA is subject to metabolic processes that facilitate its elimination from the body. nih.gov Studies in rats have shown that orally administered TBBPA is metabolized in the liver into more water-soluble forms, specifically glucuronic acid and sulfate (B86663) ester conjugates. nih.gov These conjugated metabolites are then excreted into the bile. nih.gov
The primary route of elimination for TBBPA and its metabolites in rats is through the feces, accounting for over 90% of an orally administered dose. nih.gov Urinary excretion is a minor pathway. nih.govnih.gov This efficient metabolism and biliary excretion pathway leads to low systemic bioavailability. For instance, in male Fischer-344 rats, the systemic bioavailability of TBBPA bis[2,3-dibromopropyl ether] after oral administration was found to be only 2.2%. nih.gov The absorbed compound is primarily found in the liver before being metabolized and eliminated. nih.gov
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
The potential for TBBPA-DGE to accumulate in organisms and magnify through food webs is a key aspect of its environmental risk profile. This is largely driven by its lipophilicity, though metabolism also plays a crucial role.
TBBPA and its derivatives have been detected in a wide range of organisms from both aquatic and terrestrial environments, confirming their bioaccumulation. researchgate.netnih.gov
In aquatic ecosystems, TBBPA-DGE has been found in organisms from the coral reef food web of the Xisha Islands in the South China Sea. oaepublish.com A study on the scallop Chlamys farreri showed that TBBPA is rapidly accumulated from the water, reaching a near steady state in soft tissues within three days. nih.gov Field studies have also documented TBBPA in various fish and invertebrates. nih.govnih.gov For example, concentrations in aquatic species from a pond at an e-waste recycling site ranged from 350 to 1970 pg/g wet weight. nih.gov
Evidence of accumulation in terrestrial organisms is also available. TBBPA derivatives have been identified in earthworms and rice hulls collected near a manufacturing plant. nih.gov Higher up the food chain, TBBPA bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) was quantifiable in 95% of herring gull egg pools from 14 colony sites across the Great Lakes. nih.gov The concentrations in individual eggs ranged up to 497 ng/g wet weight, indicating maternal transfer of the compound to offspring. nih.gov
Table 2: Examples of TBBPA and its Derivatives Detected in Environmental Biota
| Organism Type | Species/Group | Compound Detected | Concentration Range | Reference |
|---|---|---|---|---|
| Aquatic Invertebrate | Mollusks (Chinese Bohai Sea) | TBBPA allyl ether (TBBPA AE) | <0.003 - 0.54 ng/g dw | nih.gov |
| Aquatic Invertebrate | Mollusks (Chinese Bohai Sea) | TBBPA 2,3-dibromopropyl ether (TBBPA DBPE) | <0.008 - 1.41 ng/g dw | nih.gov |
| Aquatic Invertebrate | Scallop (Chlamys farreri) | TBBPA | Rapid accumulation observed in lab study | nih.gov |
| Aquatic Invertebrate | Various species (e-waste site) | TBBPA | Higher concentrations relative to fish | nih.gov |
| Fish | Various species (e-waste site) | TBBPA | 350 - 1970 pg/g ww (entire food web) | nih.gov |
| Fish | Common Carp (Cyprinus carpio) | TBBPA bis (allyl ether) (TBBPA-BAE) | Up to 6.00 µg/g ww in liver (lab study) | nih.gov |
| Terrestrial Invertebrate | Earthworm | TBBPA AE & TBBPA DBPE | <0.002 - 0.064 ng/g dw | nih.gov |
| Bird | Herring Gull (Larus argentatus) eggs | TBBPA bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) | <MLOD - 497 ng/g ww | nih.gov |
Trophic transfer describes the movement of contaminants from one trophic level (feeding level) to the next. For persistent, lipophilic substances, concentrations often increase at successively higher trophic levels, a process known as biomagnification. However, the trophic dynamics of TBBPA and its derivatives appear to be more complex.
Several studies have observed trophic dilution, where concentrations decrease with increasing trophic level, rather than biomagnification. In an aquatic food web at an e-waste site, lipid-normalized concentrations of TBBPA were negatively correlated with the trophic level of the organisms, indicating trophic dilution. nih.gov Similarly, a study in the coral reef food web of the Xisha Islands found that concentrations of TBBPA, TBBPS, TBBPA-BHEE, and TBBPA-DGE were all significantly negatively correlated with trophic level, demonstrating pronounced trophic dilution effects. oaepublish.com
The reason for this observed trophic dilution is likely the efficient metabolism and excretion of these compounds by organisms, especially vertebrates like fish. nih.gov Although the compounds are taken up from the environment, they are also biotransformed and eliminated, which prevents them from building up to higher concentrations in predators compared to their prey. nih.gov This highlights that while bioaccumulation occurs, significant biomagnification of TBBPA and its derivatives like TBBPA-DGE in aquatic food webs may be limited by the metabolic capabilities of the organisms within that web. nih.govoaepublish.com
Modeling Approaches for Predicting Bioaccumulation Factors
Predicting the bioaccumulation factor (BAF) of chemical compounds like this compound (TBBPA-DGE) is a critical component of environmental risk assessment. Due to the complexity, cost, and time required for extensive in-vivo bioaccumulation studies, various modeling approaches have been developed to estimate this parameter. These models leverage the physicochemical properties of a substance and its relationship with biological systems to forecast its potential to accumulate in organisms.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational or mathematical models that aim to predict the activity (e.g., toxicity or bioaccumulation) of a chemical compound based on its molecular structure or properties. For persistent organic pollutants, QSARs play a significant role in regulatory assessments. sfu.ca
These models are built on the principle that the structure of a chemical inherently determines its physicochemical properties, which in turn govern its biological and environmental behavior. For bioaccumulation, key physicochemical properties often used as descriptors in QSAR models include:
Octanol-Water Partition Coefficient (Kow): This parameter describes the lipophilicity of a substance. Chemicals with a high log Kow (typically >5) are considered to have a higher potential to accumulate in the fatty tissues of organisms. sfu.canih.gov
Octanol-Air Partition Coefficient (Koa): This property is particularly crucial for predicting the biomagnification potential of chemicals in terrestrial food chains. sfu.ca Research indicates that organic chemicals with a log Koa exceeding approximately 5, combined with a log Kow greater than 2, have a significant potential to biomagnify in mammals. sfu.ca
QSAR models for brominated flame retardants (BFRs) have been developed to predict various endpoints, and these models often highlight the importance of variables related to electronic properties and 3D structural information for accurate predictions. researchgate.netnih.gov The development of robust QSARs, validated according to principles from organizations like the Organization for Economic Co-operation and Development (OECD), provides a valuable tool for screening and characterizing BFRs like TBBPA-DGE. nih.gov
Toxicokinetic and Mechanistic Models
Toxicokinetic models provide a more mechanistic understanding of bioaccumulation by quantifying the rates of uptake, distribution, biotransformation (metabolism), and elimination of a chemical in an organism. These models can simulate the concentration of a substance over time in different tissues.
A study on TBBPA analogues, for instance, utilized a toxicokinetic model framework to quantify their bioaccumulation and trophic transfer in a simulated aquatic food chain from brine shrimp to zebrafish. nih.gov This approach allows for the calculation of key parameters such as the bioconcentration factor (BCF), assimilation efficiency (AE), and the whole-body biomagnification factor (BMF). nih.gov
Furthermore, research has compared experimentally derived bioaccumulation data with predictions from other mechanistic models, such as polyparameter linear free energy relationships (pp-LFERs). nih.gov One study found that the bioconcentration factors for TBBPA analogues in shrimp were significantly lower than the theoretical values predicted by a pp-LFERs model, suggesting that biotransformation is a crucial mechanism regulating the bioaccumulation of these substances. nih.gov
Machine Learning and Advanced Statistical Models
In recent years, machine learning (ML) algorithms have emerged as powerful tools for predictive toxicology and environmental science. nih.govnih.gov These models can identify complex, non-linear patterns in large datasets that may be missed by traditional regression-based methods. nih.gov
For brominated flame retardants, various ML algorithms have been employed to build predictive models for health outcomes based on exposure data. nih.gov These methods include:
Light Gradient Boosting Machine (lightGBM)
Multilayer Perceptron (MLP)
Decision Tree (DT)
K-Nearest Neighbors (KNN)
Random Forest (RF)
Support Vector Machine (SVM)
Elastic Net (Enet)
Extreme Gradient Boosting (XGBoost) nih.gov
To enhance the interpretability of these often "black box" models, techniques like SHapley Additive exPlanations (SHAP) are used. nih.govnih.gov SHAP analysis helps to identify the most influential predictors in the model and reveals how exposure to specific chemicals contributes to the predicted risk. nih.gov
Another advanced approach is the use of Weighted Quantile Sum (WQS) regression. nih.govnih.gov This statistical model can assess the collective impact of chemical mixtures and identify the contribution of each component within that mixture. nih.gov While often applied to human health risk, these advanced modeling frameworks have the potential to be adapted for predicting the bioaccumulation of complex chemicals like TBBPA-DGE, especially when considering its presence in environmental mixtures.
Research Findings on Bioaccumulation Potential
Field research provides essential data for validating and parameterizing bioaccumulation models. A study in the Xisha Islands of the South China Sea investigated the bioaccumulation of TBBPA and its analogs, including TBBPA bis(glycidyl ether) (TBBPA-BGE), in a coral reef food web. The findings indicated that TBBPA-BGE exhibited a high bioaccumulation potential in some species. oaepublish.com The study highlighted that hydrophobicity and metabolism were significant factors influencing the bioaccumulation of these compounds. oaepublish.com
The table below presents the logarithmic bioaccumulation factors (Log BAFs) for TBBPA and its analogs from the aforementioned study.
| Compound | Log BAF Range | Key Finding |
|---|---|---|
| Tetrabromobisphenol A (TBBPA) | < 3.30 | Lower bioaccumulation potential observed. |
| Tetrabromobisphenol S (TBBPS) | < 3.30 | Lower bioaccumulation potential observed. |
| TBBPA bis(2-hydroxyethyl ether) (TBBPA-BHEE) | < 3.30 | Lower bioaccumulation potential observed. |
| This compound (TBBPA-BGE) | Not specified, but noted as high | Exhibited high bioaccumulation potential in some species. oaepublish.com |
Theoretical and Computational Studies of Tetrabromobisphenol a Diglycidyl Ether
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure and reactivity of molecules like TBBPA-DGE. These methods can predict degradation pathways and elucidate reaction mechanisms at a molecular level.
While specific DFT studies on TBBPA-DGE are limited, extensive research on the parent compound, TBBPA, provides a strong foundation for predicting the environmental fate of its derivatives. DFT has been employed to investigate the photodegradation mechanisms of TBBPA in aquatic environments. nih.gov
These studies calculate the energies of different molecular states and potential reaction pathways. For instance, investigations into TBBPA revealed that indirect photodegradation, involving reactions with hydroxyl radicals (·OH) and singlet oxygen (¹O₂), is a significant pathway. nih.gov The calculations showed that ·OH addition and Br-substitution pathways are energetically favorable (exothermic). nih.gov The core TBBPA structure within TBBPA-DGE would be expected to exhibit similar susceptibility to these reactions.
Key degradation mechanisms for the TBBPA moiety, elucidated through DFT, include:
Debromination: Cleavage of the carbon-bromine (C-Br) bond is a primary step in the degradation of brominated flame retardants. nih.gov
Hydroxyl Radical Addition: ·OH radicals can add to the aromatic rings, initiating oxidative degradation. nih.gov
Hydrogen Abstraction: Singlet oxygen can abstract hydrogen atoms from the molecule. nih.gov
The addition of diglycidyl ether groups to the TBBPA structure introduces new potential reaction sites. The ether linkages and epoxide rings could be susceptible to hydrolysis and microbial degradation, pathways that can also be modeled using DFT to predict their likelihood and kinetics.
| Reaction Type | Reactant Species | Predicted Pathway | Thermodynamic Favorability |
|---|---|---|---|
| Direct Photodegradation | Photon (hν) | C-Br bond cleavage (Debromination) | Occurs at excited triplet state |
| Indirect Photodegradation | Hydroxyl Radical (·OH) | OH-addition to aromatic ring | Exothermic |
| Indirect Photodegradation | Hydroxyl Radical (·OH) | Br-substitution by OH | Exothermic |
| Indirect Photodegradation | Singlet Oxygen (¹O₂) | Hydrogen abstraction | Energetically feasible |
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Electron Density (FED) calculations pinpoint the specific atoms on a molecule most likely to participate in electrophilic or nucleophilic attacks.
For the parent compound TBBPA, FED calculations have been used to identify the reactive sites for oxidation by ozone. researchgate.net These studies show that the carbon and oxygen atoms of the phenolic rings are the most reactive sites. researchgate.net
Electrophilic Attack: The sites with the highest values of 2FED²HOMO are most susceptible to attack by electrophiles.
Nucleophilic Attack: The sites with the highest values of FED²HOMO + FED²LUMO are prone to attack by nucleophiles. researchgate.net
In TBBPA-DGE, the TBBPA core would retain similar reactive sites on the aromatic rings. However, the oxygen atoms in the ether and epoxide groups would also exhibit significant electron density, making them potential sites for electrophilic attack (e.g., protonation under acidic conditions, initiating hydrolysis). The carbon atoms adjacent to these oxygens would, in turn, become more susceptible to nucleophilic attack. These calculations are crucial for elucidating complex degradation pathways in various environmental compartments.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. These models are essential for predicting how a chemical will behave in the environment without requiring extensive laboratory testing.
Partitioning coefficients are critical parameters for environmental fate modeling. The octanol-water partition coefficient (Kow) indicates a chemical's tendency to partition into fatty tissues (bioaccumulation potential), while the organic carbon-water (B12546825) partition coefficient (Koc) predicts its tendency to sorb to soil and sediment.
For TBBPA, the experimental log Kow is high, generally reported in the range of 4.5 to 6.5, indicating significant hydrophobicity. researchgate.net QSPR models for TBBPA-DGE would predict an even higher log Kow due to the replacement of the polar phenolic hydroxyl groups with larger, less polar diglycidyl ether groups. QSPR models use molecular descriptors calculated from the chemical structure, such as:
Molecular Weight
Molecular Volume and Surface Area
Polarizability
Hydrogen bond donors and acceptors
Atom counts and specific functional group counts
By inputting these descriptors for TBBPA-DGE into a validated QSPR model for brominated or phenolic compounds, its partitioning coefficients can be estimated, providing vital data for assessing its environmental distribution and bioaccumulation potential.
| Compound | Key Structural Feature | Experimental Log Kow | Predicted Effect on Log Kow for TBBPA-DGE |
|---|---|---|---|
| Tetrabromobisphenol A (TBBPA) | Two phenolic -OH groups | 4.5 - 6.5 researchgate.net | N/A (Baseline) |
| Tetrabromobisphenol A diglycidyl ether (TBBPA-DGE) | Two glycidyl (B131873) ether groups | Not widely reported | Increase (due to loss of polar -OH and addition of larger non-polar groups) |
Structure-Activity Relationship (SAR) models are similar to QSPR but are used to predict the biological activity of a substance, such as its potential to bind to cellular receptors or cause toxicity. These models help to screen chemicals for potential hazards.
Studies on TBBPA and its mono-ether derivatives have shown interactions with thyroid hormone transport proteins like transthyretin (TTR). nih.gov SAR and molecular docking studies reveal that the TBBPA structure can fit into the T4 hormone binding site of TTR. nih.gov The key interactions involve the phenolic hydroxyl groups and the bromine atoms.
For TBBPA-DGE, the replacement of the hydroxyl groups with diglycidyl ether moieties would significantly alter its binding profile. SAR models would predict a change in the binding affinity and mechanism:
Loss of Hydrogen Bonding: The absence of phenolic hydroxyl groups means TBBPA-DGE cannot act as a hydrogen bond donor in the same way as TBBPA, likely reducing its affinity for receptors where this interaction is critical. nih.gov
Increased Steric Hindrance: The bulky glycidyl ether groups may sterically hinder the molecule from fitting into certain receptor binding pockets.
Computational docking simulations, a form of SAR, can model the binding of TBBPA-DGE to various biological targets, such as nuclear receptors and transport proteins, to predict its potential for endocrine disruption or other biological effects. nih.gov
Environmental Fate Modeling and Simulation
Environmental fate models, such as multimedia fugacity models, use physicochemical properties (often predicted by QSPR) and degradation rates (informed by DFT studies) to simulate the distribution and persistence of a chemical in the environment.
For TBBPA-DGE, a typical multimedia model would simulate its partitioning between air, water, soil, sediment, and biota.
Input Parameters: Key inputs for TBBPA-DGE would include its vapor pressure, water solubility, log Kow, and log Koc. Its high predicted log Kow suggests it would predominantly partition to organic-rich phases like soil, sediment, and biota. researchgate.netinformaticsjournals.co.in
Transport: Due to its low vapor pressure, long-range atmospheric transport is expected to be limited. Its primary mode of environmental entry would likely be through leaching from e-waste and industrial discharge. informaticsjournals.co.in
Persistence: The persistence of TBBPA-DGE would be determined by its susceptibility to degradation processes like photolysis, hydrolysis, and biodegradation. While the TBBPA core is known to be persistent, the ether linkages may offer sites for biotic or abiotic degradation, a factor that models would need to incorporate.
Modeling and simulation provide a holistic view of a chemical's environmental behavior, helping to identify compartments where it may accumulate and to estimate potential exposure levels for ecosystems and humans.
Predictive Models for TBBPA-DGE Distribution in Multi-Compartment Systems
Predictive models are essential for estimating how a chemical like TBBPA-DGE partitions among various environmental and biological compartments. While specific, fully developed multi-compartment models for TBBPA-DGE are not extensively documented in peer-reviewed literature, the methodologies established for other brominated flame retardants (BFRs) provide a robust framework for its future assessment.
These models are typically categorized as either environmental multimedia models, which predict distribution in abiotic and biotic environments (air, water, soil, sediment, biota), or physiologically based toxicokinetic (PBTK) models, which simulate the absorption, distribution, metabolism, and excretion within an organism.
PBTK models, for example, have been effectively used to assess the exposure and tissue distribution of both legacy and novel BFRs in marine mammals. nih.gov Such a model for TBBPA-DGE would consist of a series of mathematical equations describing the compound's movement between compartments representing different organs and tissues (e.g., liver, adipose tissue, blood). The development of a reliable model is contingent on acquiring specific input parameters.
Table 1: Essential Parameters for a PBTK Model of TBBPA-DGE
| Parameter Category | Specific Parameter | Description |
|---|---|---|
| Physicochemical | Molecular Weight | The mass of one mole of the substance. |
| Log Kow (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, indicating its tendency to accumulate in fatty tissues. | |
| Water Solubility | The maximum amount of the compound that can dissolve in water, affecting its environmental mobility. | |
| Biochemical | Metabolic Rate Constants (e.g., in liver) | Quantifies the rate of biotransformation of the parent compound into metabolites. |
| Plasma Protein Binding Affinity | The degree to which the compound binds to proteins in the blood, affecting its availability for distribution and elimination. | |
| Physiological | Tissue Volumes | The size of various organs and tissues in the modeled organism. |
| Blood Flow Rates | The rate of blood perfusion to different tissues, which controls the rate of chemical delivery. |
This table outlines the necessary input parameters for developing a physiologically based toxicokinetic (PBTK) model to predict the distribution of TBBPA-DGE within an organism.
Similarly, environmental multimedia fugacity models could predict the ultimate environmental fate of TBBPA-DGE. These models require data on vapor pressure, water solubility, and degradation half-lives in air, water, and soil to estimate the compound's distribution and persistence. The application of such predictive models is a critical step in assessing the potential exposure and risk associated with TBBPA-DGE.
Simulation of Degradation Kinetics and Transformation Pathways
Computational simulations are invaluable for elucidating the complex chemical reactions involved in the degradation of TBBPA-DGE and for estimating the rates at which these transformations occur. While direct simulation studies on TBBPA-DGE are limited, extensive computational work on its precursor, Tetrabromobisphenol A (TBBPA), and experimental studies on brominated epoxy resins provide a strong foundation for understanding its likely transformation pathways. researchgate.netcoacechemical.com
Density Functional Theory (DFT) has been a primary tool for investigating the thermal decomposition mechanisms of TBBPA. researchgate.net These studies simulate potential reaction pathways and calculate their kinetic parameters, such as activation energies, to determine the most favorable degradation routes. For TBBPA, DFT calculations have shown that initial degradation can proceed through several channels, including demethylation and debromination, with the presence of hydrogen radicals significantly lowering the energy barriers for decomposition. researchgate.net
It is hypothesized that the degradation of TBBPA-DGE would involve transformations of the TBBPA core structure alongside reactions of the two glycidyl ether side chains. Experimental studies on the thermal decomposition of brominated epoxy resins (formed from TBBPA-DGE) show that the process occurs in distinct stages, beginning with the breakdown of the brominated components, followed by the decomposition of the non-brominated parts, and finally char formation. coacechemical.comresearchgate.net The initial steps release brominated phenols, indicating that cleavage of the ether linkages and reactions of the core structure are key pathways. coacechemical.com
Computational simulations can model these specific pathways for TBBPA-DGE, including:
Ether Bond Cleavage: Scission of the C-O bond linking the glycidyl group to the brominated aromatic ring.
Epoxide Ring Opening: Hydrolysis or other reactions of the terminal epoxy group.
Debromination: Removal of bromine atoms from the aromatic rings, a common pathway for brominated compounds. researchgate.net
Isopropylidene Bridge Scission: Cleavage of the C-C bonds connecting the two phenyl rings.
Table 2: Potential Initial Degradation Reactions of TBBPA-DGE for Computational Simulation
| Reaction Type | Description | Relevance |
|---|---|---|
| Ether Bond Scission | Cleavage of the ether linkage between the bisphenol A core and the glycidyl group. | A likely primary degradation step, releasing the glycidyl moiety and forming brominated phenolic compounds. coacechemical.com |
| Debromination | Homolytic cleavage of a Carbon-Bromine (C-Br) bond. | A fundamental degradation pathway for all BFRs, often initiated by thermal energy and leading to the formation of less-brominated, and potentially more mobile, compounds. researchgate.net |
| Epoxide Ring Reactions | Opening of the three-membered ether ring via hydrolysis or reaction with other radicals. | Transforms the terminal functional group, altering the polarity and reactivity of the molecule. |
| Hydrogen Abstraction | Removal of a hydrogen atom from the aliphatic parts of the molecule (e.g., isopropylidene bridge or glycidyl group). | Can initiate radical chain reactions, leading to further fragmentation and transformation of the molecule. |
This table presents plausible initial degradation pathways for TBBPA-DGE that can be investigated using computational methods like DFT to determine their kinetic feasibility and subsequent transformation products.
By simulating these reactions, computational models can predict the formation of various transformation products, estimate reaction rate constants, and build a comprehensive kinetic model of TBBPA-DGE degradation under different environmental conditions. These theoretical findings are crucial for predicting the persistence of the compound and identifying potential degradation products of concern.
Research Gaps and Future Directions in Tetrabromobisphenol a Diglycidyl Ether Studies
Elucidation of Novel TBBPA-DGE Derivatives and Their Environmental Behaviors
A significant research gap exists in identifying and characterizing the full spectrum of TBBPA-DGE derivatives and transformation products in the environment. While research has begun to identify various derivatives of the parent compound TBBPA, such as TBBPA bis(2-hydroxyethyl ether) and TBBPA bis(glycidyl ether), the specific pathways of TBBPA-DGE transformation are not well-defined. researchgate.net Future research should focus on identifying novel metabolites and degradation byproducts that may form under various environmental conditions (e.g., biotic and abiotic degradation). Understanding the environmental behavior of these novel derivatives, including their persistence, bioaccumulation potential, and transport mechanisms, is crucial for a comprehensive environmental risk assessment. Studies have noted that TBBPA and its analogs are increasingly found in water, sediment, and organisms, indicating a need to understand the complete family of related compounds. researchgate.net
Development of Advanced Combined Detection Techniques for Trace Analysis
The accurate detection of TBBPA-DGE and its derivatives at trace levels in complex environmental matrices presents a considerable analytical challenge. nih.gov Current methods often rely on gas or liquid chromatography techniques. researchgate.net However, the development of more sensitive and selective analytical methods is a key future direction. Future research should prioritize the development of advanced combined detection techniques. This could involve coupling high-resolution mass spectrometry with novel separation techniques to improve detection limits and reduce matrix interference. For instance, methods combining gas chromatography with negative chemical ionization mass spectrometry (GC-NCI-MS) have proven effective for determining TBBPA at picogram-per-liter levels in river water. nih.gov Additionally, techniques like surface-enhanced Raman scattering (SERS) using functionalized magnetic gold nanoclusters have shown promise in detecting TBBPA at picomolar concentrations, offering a potential avenue for highly sensitive and specific detection of its derivatives. rsc.org The goal is to create robust methods for simultaneous quantification of TBBPA-DGE and a wide range of its transformation products in diverse environmental samples like water, soil, and biota. nih.govnih.gov
Optimization of Environmentally Sustainable Degradation Technologies
Developing effective and environmentally friendly technologies for the degradation of TBBPA-DGE is essential for remediation efforts. Current research has explored various methods for the parent compound TBBPA, including adsorption, ozonation, oxidation, and anaerobic degradation. nih.gov However, many of these methods have limitations, such as incomplete degradation or the formation of toxic byproducts.
Future research should focus on optimizing sustainable degradation technologies. Promising areas include:
Mechanochemical destruction : This non-combustion technology uses mechanical force to break down the chemical structure. For TBBPA, co-grinding with reagents like iron powder and quartz sand has achieved over 98% destruction and 95% debromination. nih.gov
Advanced Oxidation/Reduction Processes : A dynamic, two-step oxic/anoxic process using sulfidated nanoscale zerovalent iron (S-nZVI) has been shown to completely degrade TBBPA into harmless carbon dioxide and water. chemeurope.com This approach is noted for being technically simple and environmentally friendly. chemeurope.com
Bioremediation : While some bacteria can degrade TBBPA under specific aerobic or anoxic conditions, the process is often slow and incomplete. researchgate.net Future work should focus on identifying and engineering microorganisms with enhanced degradation capabilities for TBBPA-DGE and its derivatives.
The optimization of these technologies requires a focus on complete mineralization, cost-effectiveness, and minimal environmental impact.
Comprehensive Understanding of Mechanistic Interactions at Sub-Cellular Levels
The toxicological understanding of TBBPA-DGE at the sub-cellular level is limited. Much of the current knowledge is extrapolated from studies on TBBPA and other brominated flame retardants, which have been shown to induce various toxic effects. nih.gov For example, studies on TBBPA and related compounds have demonstrated the induction of DNA damage in human peripheral blood mononuclear cells, including single and double-strand breaks and oxidative damage to DNA bases. nih.govresearchgate.net Another derivative, Tetrabromobisphenol A-bis(2,3-dibromopropyl ether), has been found to interfere with microtubule dynamics in Sertoli cells, suggesting a potential mechanism for reproductive toxicity. nih.gov
A critical future direction is to investigate the specific molecular and sub-cellular mechanisms of TBBPA-DGE toxicity. Research should aim to:
Identify specific cellular targets and binding interactions.
Elucidate the pathways of oxidative stress and genotoxicity. nih.govresearchgate.net
Determine the potential for endocrine disruption by examining interactions with hormone receptors and transport proteins. nih.gov
Assess effects on key cellular organelles and processes, such as mitochondrial function and cell signaling pathways.
This detailed mechanistic understanding is vital for accurately predicting potential health risks to humans and wildlife.
Long-Term Environmental Monitoring and Source Identification
While TBBPA has been detected in various environmental compartments globally, long-term monitoring data for TBBPA-DGE is scarce. nih.govnih.gov Establishing comprehensive, long-term monitoring programs is essential for understanding its environmental distribution, temporal trends, and ultimate fate. TBBPA has been found in diverse locations, from industrialized rivers to remote Arctic regions, highlighting the potential for long-range transport. nih.govnih.gov
Future monitoring efforts should be designed to:
Systematically measure concentrations of TBBPA-DGE and its key derivatives in various media, including air, water, sediment, and biota. nih.govepa.gov
Identify and quantify the sources of TBBPA-DGE release into the environment, such as industrial effluents, landfill leachate, and electronic waste recycling facilities.
Analyze temporal and spatial trends to evaluate the effectiveness of any future regulatory measures. epa.gov
Consistent and widespread monitoring data is the foundation for effective environmental management and risk assessment. taylorfrancis.com
Validation of Theoretical Models with Experimental Data
Theoretical models are valuable tools for predicting the environmental fate and transport of chemicals like TBBPA-DGE. These models can estimate properties such as partitioning behavior, degradation rates, and bioaccumulation factors. However, the accuracy of these models is highly dependent on the quality of the input data and their validation against real-world observations.
A key research gap is the lack of experimental data to robustly validate theoretical models for TBBPA-DGE. Future research should focus on:
Conducting controlled laboratory and field experiments to measure key physicochemical properties and environmental process rates for TBBPA-DGE.
Using the generated experimental data to calibrate and validate existing environmental fate and transport models.
Developing new models that can more accurately predict the behavior of TBBPA-DGE and its transformation products under a range of environmental scenarios.
The integration of high-quality experimental data with theoretical modeling will enhance the predictive capacity for assessing the environmental risks posed by TBBPA-DGE.
Q & A
Q. What are the primary synthetic pathways for TBBPA-DGE, and how do reaction conditions influence product purity and epoxy functionality?
TBBPA-DGE is synthesized via dehydrochlorination of tetrabromobisphenol A (TBBPA) and epichlorohydrin. Key factors include stoichiometric ratios, catalyst selection (e.g., NaOH or phosphonium salts), and temperature control to minimize side reactions like hydrolysis of epoxide groups. For instance, using NaOH as a catalyst requires precise control to achieve near-theoretical epoxy equivalent weights (EEW), while excess epichlorohydrin ensures complete glycidylation . Post-synthesis purification via solvent extraction (e.g., methanol/acetone recrystallization) and vacuum drying is critical to remove unreacted monomers and byproducts .
Q. How can researchers characterize the structural and thermal properties of TBBPA-DGE to validate its suitability for flame-retardant applications?
Methodologies include:
- Epoxy Equivalent Weight (EEW) Analysis : Titration with HBr in acetic acid to quantify reactive epoxide groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under inert/oxidizing atmospheres .
- Differential Scanning Calorimetry (DSC) : Measure glass transition temperature () and curing behavior .
- FTIR/NMR Spectroscopy : Confirm bromine content, glycidyl ether linkages, and absence of residual chlorohydrins .
Q. What mechanisms underlie TBBPA-DGE’s flame-retardant efficacy in epoxy resins?
TBBPA-DGE acts as a reactive flame retardant by releasing bromine radicals during thermal decomposition, which scavenge free radicals in the gas phase and inhibit combustion. The aromatic backbone enhances char formation, providing a barrier to heat and oxygen . Comparative studies with non-brominated analogs (e.g., bisphenol A diglycidyl ether) demonstrate significantly reduced peak heat release rates (pHRR) in cone calorimetry tests .
Advanced Research Questions
Q. How can calorimetric and kinetic models optimize the industrial-scale reaction between TBBPA and DGEBA to produce brominated epoxy resins?
The DGEBA/TBBPA reaction follows Arrhenius kinetics, with calorimetric data (e.g., heat flow measurements) used to derive activation energies () and pre-exponential factors. For example, a single-step model at 100–150°C yields , enabling prediction of reaction rates and conversions. Secondary reactions (e.g., homopolymerization) are negligible under optimized catalyst concentrations (e.g., 0.1–0.3% phosphonium salts), ensuring linear polymerization .
Q. What methodological challenges arise in analyzing TBBPA-DGE’s polymerized forms, and how can high-resolution mass spectrometry address them?
Polymerized TBBPA-DGE (e.g., CAS 68928-70-1) exhibits complex isotopic patterns due to bromine’s natural abundance. High-resolution MALDI-MS with Kendrick mass defect analysis resolves series corresponding to hydrated () and defective () chains. Isotopic scaling (e.g., ) confirms repeating glycidyl ether units and end-group modifications .
Q. How does TBBPA-DGE interact with nuclear receptors like PPARγ, and what experimental models are suitable for studying its endocrine-disrupting effects?
TBBPA-DGE antagonizes PPARγ agonists in vitro (e.g., luciferase reporter assays in HEK293 cells) and in vivo (e.g., zebrafish models), disrupting adipogenesis and promoting pro-inflammatory phenotypes. Co-exposure studies with PPARγ ligands (e.g., rosiglitazone) quantify dose-dependent inhibition via qPCR analysis of downstream targets (e.g., adiponectin) .
Q. What are the implications of TBBPA-DGE’s thermal decomposition products on material safety and environmental persistence?
Pyrolysis-GC/MS studies reveal HBr and brominated dioxins as primary decomposition byproducts above 300°C. These compounds contribute to metal bromination (e.g., Cu → CuBr) in electronic waste, accelerating corrosion. Accelerated aging tests (e.g., 85°C/85% RH) coupled with ICP-MS monitor bromine leaching rates .
Q. How do structural modifications (e.g., allyl or hydroxyethyl ethers) alter TBBPA-DGE’s reactivity and application performance?
Allyl ether derivatives (CAS 25327-89-3) enhance crosslinking density in UV-curable resins, improving by 10–15°C. Hydroxyethyl ethers increase hydrophilicity, enabling water-based formulations. Comparative curing studies using rheometry and dynamic mechanical analysis (DMA) quantify network density and toughness .
Data Contradictions and Resolution Strategies
- Contradiction : Some studies report negligible secondary reactions during DGEBA/TBBPA polymerization , while others observe homopolymerization at high catalyst loads .
- Contradiction : Conflicting data on TBBPA-DGE’s endocrine effects (e.g., PPARγ antagonism vs. no activity in certain assays).
- Resolution : Standardize cell lines (e.g., murine 3T3-L1 vs. human adipocytes) and exposure durations to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
